molecular formula C8H14FNO B11920790 3-Fluoro-1-oxa-7-azaspiro[4.5]decane

3-Fluoro-1-oxa-7-azaspiro[4.5]decane

Katalognummer: B11920790
Molekulargewicht: 159.20 g/mol
InChI-Schlüssel: CZKSNVGRYAVOQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-1-oxa-7-azaspiro[4.5]decane (CAS 2168335-03-1) is a fluorinated spirocyclic building block of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H14FNO and a molecular weight of 159.20, this compound features a unique structure combining an oxa-aza spirocyclic framework with a fluorine atom, which is valuable for modulating the physicochemical properties of potential drug candidates . The spirocyclic scaffold is recognized in pharmaceutical research for its three-dimensionality and potential to impart favorable properties such as improved solubility and metabolic stability . This specific scaffold is a key structural motif in compounds investigated for a range of therapeutic targets. Spirocyclic derivatives analogous to this compound have been identified as potent ligands for sigma-1 receptors, which are a target for neuroimaging and the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's . Furthermore, the 1-oxa-7-azaspiro[4.5]decane core is a featured structure in compounds patented as neuropeptide Y5 receptor antagonists for the treatment of eating disorders, and as fatty acid amide hydrolase (FAAH) inhibitors for the management of pain, anxiety, and other neurological disorders . This reagent is intended for research purposes only and is not for diagnostic or therapeutic use. All technical information is for reference by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H14FNO

Molekulargewicht

159.20 g/mol

IUPAC-Name

3-fluoro-1-oxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C8H14FNO/c9-7-4-8(11-5-7)2-1-3-10-6-8/h7,10H,1-6H2

InChI-Schlüssel

CZKSNVGRYAVOQY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC(CO2)F)CNC1

Herkunft des Produkts

United States

Foundational & Exploratory

3-Fluoro-1-oxa-7-azaspiro[4.5]decane chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Fluoro-1-oxa-7-azaspiro[4.5]decane: Structure, Properties, and Synthetic Strategies

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane, a fluorinated heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The document is structured to deliver in-depth insights for researchers, scientists, and professionals in the field, focusing on its chemical architecture, physicochemical properties, and plausible synthetic pathways.

Introduction: The Significance of Fluorinated Spirocycles in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise and novel interactions with biological targets. The introduction of a fluorine atom into such scaffolds further enhances their therapeutic potential. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

3-Fluoro-1-oxa-7-azaspiro[4.5]decane represents a compelling fusion of these desirable features. It combines a spirocyclic core, a pharmacophorically important piperidine ring (the 7-aza component), and a strategically placed fluorine atom. This guide will delve into the specifics of this promising, albeit not extensively documented, chemical entity.

Chemical Structure and Properties

The systematic IUPAC name, 3-Fluoro-1-oxa-7-azaspiro[4.5]decane, precisely defines its structure. The molecule is built upon a spiro[4.5]decane framework, which consists of a five-membered and a six-membered ring joined by a spiro-carbon. The "1-oxa" and "7-aza" locants indicate the positions of the heteroatoms, placing the oxygen in the five-membered ring and the nitrogen in the six-membered ring. A fluorine atom is substituted at the 3-position of the oxolane ring.

Physicochemical Data
PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₈H₁₄FNOBased on IUPAC name
Molecular Weight 159.20 g/mol Calculated from molecular formula
CAS Number Not assignedCompound not widely documented
Appearance Likely a solid at room temperatureBased on similar hydrochloride salts[1][2]
Solubility Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. The free base may have limited water solubility, while the hydrochloride salt would be more water-soluble.General property of similar heterocyclic amines
LogP ~ 0.5 - 1.5Estimated based on the parent scaffold and the effect of fluorination
pKa ~ 8.5 - 9.5The 7-aza (piperidine) nitrogen is basic. The exact value is influenced by the surrounding structure.
Structural Visualization

Caption: Chemical structure of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane.

Proposed Synthetic Strategies

The synthesis of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane is not explicitly detailed in the current literature. However, a plausible and efficient synthetic route can be designed based on established methods for constructing similar spirocyclic systems.[3][4] The following multi-step synthesis is proposed, starting from commercially available materials.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the spirocyclic system at the C-N and C-O bonds, leading back to a piperidone precursor and a fluorinated epoxide or a related three-carbon synthon.

G target 3-Fluoro-1-oxa-7-azaspiro[4.5]decane intermediate1 N-Protected 4-piperidone target->intermediate1 Spirocyclization intermediate2 Fluorinated Epoxide Synthon target->intermediate2 Spirocyclization

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of a Suitable Piperidone Precursor

  • Objective: Prepare N-Boc-4-piperidone, a key intermediate.

  • Reaction: Protection of 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc₂O).

  • Procedure:

    • Suspend 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.2 eq) and stir for 15 minutes at 0 °C.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-piperidone.

Step 2: Spirocyclization to form the Fluorinated Oxolane Ring

  • Objective: Construct the fluorinated spirocyclic core.

  • Reaction: Reaction of N-Boc-4-piperidone with a suitable three-carbon nucleophile, followed by fluorination and cyclization. A plausible route involves the use of an organometallic reagent derived from 1-bromo-2-(2-bromoethoxy)ethane, followed by fluorination. A more direct, though potentially challenging, approach would involve a fluorinated building block.

    Alternative using a fluorinated synthon:

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

    • Add a solution of a fluorinated Grignard or organolithium reagent (e.g., derived from 3-fluoro-1-bromopropane, which would require subsequent oxidation and cyclization steps) or a Reformatsky-type reaction with ethyl 2-fluoroacetate.

    • A more advanced approach involves stereoselective methods to control the fluorine's orientation.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • The resulting intermediate alcohol would then undergo cyclization, potentially under acidic or basic conditions, to form the oxolane ring.

Step 3: Deprotection of the Piperidine Nitrogen

  • Objective: Remove the Boc protecting group.

  • Reaction: Acid-catalyzed cleavage of the tert-butoxycarbonyl group.

  • Procedure:

    • Dissolve the Boc-protected spirocycle from Step 2 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane.

    • Filter and dry the solid product.

Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the final compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine and oxolane ring protons. The proton geminal to the fluorine will show a large doublet splitting due to ¹H-¹⁹F coupling.
¹³C NMR A signal for the carbon bearing the fluorine atom will appear as a doublet with a large ¹JCF coupling constant. The spiro carbon will be a quaternary signal.
¹⁹F NMR A single resonance, likely a triplet of triplets or a more complex multiplet, depending on the neighboring protons.
Mass Spectrometry (HRMS) The exact mass of the molecular ion [M+H]⁺ should be consistent with the calculated value for C₈H₁₅FNO⁺.
Infrared (IR) Spectroscopy Characteristic C-F, C-O, and N-H stretching vibrations.
Purity (HPLC) A single major peak indicating high purity (>95%).

Applications in Drug Discovery

The 3-Fluoro-1-oxa-7-azaspiro[4.5]decane scaffold is a valuable building block for the synthesis of novel therapeutic agents. Its structural features suggest potential applications in several areas:

  • Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in many CNS-active drugs. The spirocyclic nature provides conformational rigidity, which can lead to higher selectivity for specific receptor subtypes. Derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for Alzheimer's disease and as selective sigma-1 receptor ligands.[5][6]

  • Oncology: Spirocyclic scaffolds are increasingly being explored in cancer therapy. For instance, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of KRAS-G12D, a critical oncogene.[7]

  • Metabolic Modulators: The introduction of fluorine can enhance metabolic stability, a crucial property for developing orally bioavailable drugs.

The unique three-dimensional shape and the presence of hydrogen bond donors and acceptors make this scaffold an excellent starting point for library synthesis and lead optimization campaigns.

Conclusion

3-Fluoro-1-oxa-7-azaspiro[4.5]decane is a promising, albeit under-explored, chemical entity with significant potential for the development of novel therapeutics. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The combination of a rigid spirocyclic core, a key basic nitrogen, and the modulating effects of fluorine makes it a highly attractive scaffold for medicinal chemists. Further exploration of its derivatives is warranted to unlock its full therapeutic potential.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate.
  • Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-518.
  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(9), 1523-1532.
  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026, February 1). European Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]

  • Wikipedia. (n.d.). Azaspirodecane. Retrieved from [Link]

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • PubChemLite. (n.d.). 1-oxa-7-azaspiro[4.5]decane (C8H15NO). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... Retrieved from [Link]

Sources

Navigating the Spirocyclic Frontier: A Technical Guide to 3-Fluoro-1-oxa-7-azaspiro[4.5]decane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and therapeutic potential of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane derivatives. This class of spirocyclic compounds holds significant promise in medicinal chemistry, offering a unique three-dimensional architecture to explore novel chemical space and develop next-generation therapeutics.

Executive Summary

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered considerable attention in drug discovery due to their conformational rigidity and structural novelty. This guide focuses on the fluorinated 1-oxa-7-azaspiro[4.5]decane core, a privileged scaffold with the potential for enhanced metabolic stability and target-binding affinity. We will delve into the nuances of Chemical Abstracts Service (CAS) number assignment for this class of compounds, provide exemplary synthetic strategies, and discuss their emerging applications, particularly in the realm of neuroactive and anticancer agents.

Part 1: Demystifying the CAS Number for Novel Spirocyclic Derivatives

A common query among researchers is the assignment of a single CAS number to a class of derivatives. It is crucial to understand that the CAS Registry, the gold standard for chemical substance identification, assigns a unique CAS Registry Number (CAS RN®) to each distinct chemical substance.[1][2][3] Therefore, a single CAS number will not exist for the entire class of "3-Fluoro-1-oxa-7-azaspiro[4.5]decane derivatives." Each new derivative, with its unique substitution pattern, will be assigned a new CAS number upon submission to the Chemical Abstracts Service.[4][5]

For instance, a search for a closely related compound, 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride , reveals the assigned CAS number 2177257-48-4 .[6] This highlights the specificity of CAS numbers to the exact molecular structure, including stereochemistry and salt form. The parent compound, 1-oxa-7-azaspiro[4.5]decane , has the CAS number 63766-56-3 .[7]

For novel, unsynthesized derivatives of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane, a CAS number would be assigned upon their first report in the literature or submission to the CAS registry. Researchers can utilize services like CAS Registry Services to obtain CAS numbers for novel compounds.[4]

Part 2: Synthetic Strategies and Mechanistic Insights

The synthesis of oxa-azaspiro[4.5]decane derivatives often involves multi-step sequences that require careful control of stereochemistry. The introduction of a fluorine atom adds a layer of complexity and offers significant advantages in modulating the physicochemical properties of the final compound.

Key Synthetic Approaches

A prevalent strategy for constructing the 1-oxa-7-azaspiro[4.5]decane core involves a key cyclization step. One such approach is the diastereoselective Au/Pd relay catalytic tandem cyclization, which can produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[8] While this example illustrates the formation of a related isomer, similar principles of transition-metal catalysis can be adapted for the synthesis of the 1-oxa-7-azaspiro[4.5]decane scaffold.

Another versatile method involves a one-pot, three-component reaction, which has been successfully employed for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives.[9] This approach, which involves the condensation of a ketone, an amine, and a mercapto-acid derivative, could potentially be modified for the synthesis of the corresponding oxa-azaspiro[4.5]decane analogs.

Experimental Protocol: Illustrative Synthesis of a 1-Oxa-7-azaspiro[4.5]decane Precursor

The following is a generalized protocol based on established methodologies for the synthesis of related spirocyclic systems.

  • Step 1: Formation of the Spirocyclic Ketone. A suitable starting material, such as a protected piperidine derivative, undergoes a spirocyclization reaction to form the core azaspiro[4.5]decane ketone.

  • Step 2: Reduction and Functionalization. The ketone is then reduced to the corresponding alcohol, which can be further functionalized.

  • Step 3: Introduction of the Oxa- aza- moiety and Fluorination. The final steps involve the formation of the oxa-aza ring and the introduction of the fluorine atom at the desired position, potentially via electrophilic or nucleophilic fluorinating agents.

The choice of reagents and reaction conditions at each step is critical for achieving the desired stereochemistry and yield. For instance, the use of chiral catalysts can influence the stereochemical outcome of the cyclization step.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane Core A Protected Piperidine Derivative B Spirocyclization A->B e.g., Dieckmann condensation C Azaspiro[4.5]decanone B->C D Reduction C->D e.g., NaBH4 E Azaspiro[4.5]decanol D->E F Ring Formation & Fluorination E->F Multi-step sequence G 3-Fluoro-1-oxa-7-azaspiro[4.5]decane Core F->G G cluster_0 From Scaffold to Therapy Scaffold 3-Fluoro-1-oxa-7- azaspiro[4.5]decane Core Properties Unique 3D Structure Conformational Rigidity Modulated Physicochemical Properties (due to F) Scaffold->Properties Advantages Improved Potency Enhanced Selectivity Favorable PK/PD Profile Properties->Advantages Applications CNS Disorders Oncology Pain Management Advantages->Applications

Sources

Fluorinated Spirocyclic Amine Scaffolds: Engineering 3D Bioisosteres for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently witnessing a paradigm shift from "flat" aromatic-dominated chemical space toward three-dimensional (3D),


-rich architectures.[1] Fluorinated spirocyclic amines represent the apex of this transition, combining the structural rigidity of spiro-fused rings with the unique electronic modulation of fluorine. This guide details the design principles, physicochemical advantages, and synthetic methodologies for these scaffolds, providing a technical roadmap for medicinal chemists to optimize potency, metabolic stability, and patentability.

The 3D Imperative and Fluorine’s Role[2]

Escaping Flatland: The Advantage

Traditional drug discovery heavily relied on planar aromatic scaffolds (e.g., phenyl, pyridine), leading to poor solubility and "brick-dust" properties. Increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success rates by enhancing solubility and enabling access to novel 3D biological vectors.

Spirocyclic amines serve as rigidified bioisosteres of common saturated heterocycles (morpholine, piperidine, piperazine). Unlike their monocyclic counterparts, spirocycles lock substituents into specific vectors, reducing the entropic penalty of binding.

The Fluorine Effect: Electronic & Metabolic Tuning

Incorporating fluorine into these spirocyclic cores is not merely for lipophilicity.[2] It serves two critical mechanistic functions:

  • pKa Modulation: The high electronegativity of fluorine (Pauling scale 3.98) exerts a strong inductive effect (

    
    ), lowering the 
    
    
    
    of proximal amines. This is crucial for optimizing oral bioavailability and blood-brain barrier (BBB) penetration by reducing the percentage of ionized species at physiological pH.
  • Metabolic Blocking: Strategic fluorination blocks oxidative metabolism (e.g., P450-mediated hydroxylation) at labile

    
     sites, extending half-life (
    
    
    
    ).[3]
Concept Visualization

The following diagram illustrates the transition from planar structures to fluorinated spirocyclic scaffolds and the resulting physicochemical shifts.

G cluster_0 Traditional Scaffolds cluster_1 Next-Gen Scaffolds Flat Planar Aromatics (Low Solubility) Spiro Spirocyclic Core (Rigid 3D Vector) Flat->Spiro Increase Fsp3 Flex Flexible Amines (High Entropy Cost) Flex->Spiro Conformational Lock Fluoro Fluorine Sub (pKa & Met. Stability) Spiro->Fluoro Electronic Tuning Result Optimized Candidate: High Sol., Tuned pKa, Novel IP Fluoro->Result

Figure 1: Strategic evolution from planar/flexible molecules to rigid, fluorinated spirocyclic bioisosteres.

Structural Classes & Physicochemical Profiling[5]

The choice of scaffold dramatically alters the drug-like properties. Below is a comparative analysis of key spirocyclic amine classes against standard heterocycles.

Comparative Physicochemical Data
Scaffold ClassRepresentative Structure

(Amine)
LogP ImpactMetabolic StabilityPrimary Application
Piperidine Monocyclic (Ref)~11.0BaselineLow (C-H oxidation)General Linker
2-Azaspiro[3.3]heptane Spirocyclic~10.5LowerModeratePiperidine Bioisostere
1-Fluoro-2-azaspiro[3.3]heptane Fluorinated Spiro~8.8 - 9.2Neutral/LowerHighTuned Basicity/CNS
6-Fluoro-2-azaspiro[3.4]octane Expanded Spiro~9.0HigherHighComplex Vector
Spiro[2.3]hexane amine Strained Spiro~8.5LowerModerateCompact Bioisostere

Key Insight: The introduction of a fluorine atom


 or 

to the nitrogen center in spiro[3.3]heptanes typically lowers the basicity by 1.5–2.0 log units. This shift is often sufficient to move a compound from being >99% ionized in the gut (pH 6-7) to having a significant neutral fraction, thereby improving passive permeability.

Synthetic Architectures

Synthesizing these strained rings requires specialized methodologies. The two dominant strategies are [2+2] Cycloaddition and Azomethine Ylide Cycloaddition .

Method A: [2+2] Cycloaddition (The Graf Route)

This is the industrial standard for generating the spiro[3.3]heptane core.

  • Mechanism: Reaction of an exocyclic alkene with chlorosulfonyl isocyanate (CSI).

  • Utility: scalable access to

    
    -lactam intermediates, which are reduced to amines.
    
Method B: Azomethine Ylide Cycloaddition

Ideal for spiro-pyrrolidines (e.g., spiro[3.4] systems).

  • Mechanism: 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ) to an exocyclic alkene.

  • Utility: High stereocontrol and tolerance for functional groups.[4]

Synthetic Decision Workflow

Synthesis Start Target Scaffold Selection Decision1 Ring Size Requirement? Start->Decision1 PathA Spiro[3.3]heptane / Spiro[2.3]hexane Decision1->PathA 4-membered rings PathB Spiro[3.4]octane / Spiro-pyrrolidines Decision1->PathB 5-membered rings MethodA Method: [2+2] Cycloaddition Reagent: Chlorosulfonyl Isocyanate (CSI) PathA->MethodA MethodB Method: 1,3-Dipolar Cycloaddition Reagent: Azomethine Ylide PathB->MethodB Fluorination Fluorination Strategy MethodA->Fluorination MethodB->Fluorination EarlyF Early Stage: Use Fluorinated Alkene Precursor Fluorination->EarlyF Regiocontrol needed LateF Late Stage: Deoxofluorination (DAST/Deoxo-Fluor) of Ketone Fluorination->LateF Diversity needed

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on ring size and fluorination timing.

Experimental Protocol: Synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane

This protocol describes a robust, self-validating method for synthesizing a gem-difluorinated spirocyclic amine, a high-value building block for decreasing basicity while maintaining metabolic stability.

Target Molecule: 6,6-Difluoro-2-azaspiro[3.3]heptane (as oxalate or HCl salt). Primary Reaction: Deoxofluorination of a spiro-ketone followed by deprotection.

Phase 1: Preparation of N-Boc-6-oxo-2-azaspiro[3.3]heptane

Precursor synthesis via [2+2] cycloaddition of methylene cyclobutane is assumed.

  • Reagents: N-Boc-6-methylene-2-azaspiro[3.3]heptane,

    
     (Ozone), 
    
    
    
    (Dimethyl sulfide), DCM.
  • Setup: Flame-dried 3-neck flask,

    
     cooling bath.
    
  • Procedure:

    • Dissolve the methylene precursor in anhydrous DCM (

      
      ).
      
    • Bubble

      
       through the solution at 
      
      
      
      until a persistent blue color appears (indicating saturation).
    • Purge with

      
       to remove excess ozone.
      
    • Quench with

      
       (5.0 equiv) and warm to Room Temperature (RT) over 2 hours.
      
    • Validation: TLC should show disappearance of the non-polar alkene spot.

    • Workup: Wash with brine, dry over

      
      , concentrate.
      
Phase 2: Deoxofluorination (The Critical Step)

Caution: DAST/Deoxo-Fluor reagents are thermally unstable. Maintain strict temperature control.

  • Reagents: N-Boc-6-oxo-2-azaspiro[3.3]heptane (from Phase 1), Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), anhydrous DCM.

  • Procedure:

    • In a Teflon or PP vessel (glass can etch), dissolve the ketone in DCM (

      
      ) under Argon.
      
    • Cool to

      
      .
      
    • Add Deoxo-Fluor (2.5 equiv) dropwise. Exothermic reaction.

    • Allow to warm to RT and stir for 16–24 hours.

    • Causality: The Lewis acidic sulfur activates the ketone oxygen, followed by nucleophilic attack of fluoride. Excess reagent ensures conversion of the intermediate fluoro-hydrin to the gem-difluoride.

    • Quench: Pour carefully into saturated

      
       (gas evolution!). Extract with DCM.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Phase 3: Deprotection & Salt Formation
  • Reagents: TFA (Trifluoroacetic acid) or HCl in Dioxane.

  • Procedure:

    • Dissolve N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane in DCM.

    • Add TFA (10 equiv) at

      
      . Stir 2 hours.
      
    • Concentrate to dryness.

    • Salt Formation: Redissolve in minimal EtOH, add oxalic acid (1 equiv) in EtOH. Filter the white precipitate.

    • Final Validation:

      
       NMR (DMSO-
      
      
      
      ) and
      
      
      NMR (singlet at
      
      
      to
      
      
      ppm).

Medicinal Chemistry Applications (Case Studies)

Bioisosteric Replacement in Bupivacaine

Research by Mykhailiuk et al. demonstrated the power of the 1-azaspiro[3.3]heptane scaffold.

  • Challenge: The piperidine ring in the local anesthetic Bupivacaine is metabolically labile and patent-crowded.

  • Solution: Replacement with 1-azaspiro[3.3]heptane.[5]

  • Outcome: The spirocyclic analog retained high potency (sodium channel blockade) but exhibited a distinct metabolic profile and created new IP space. The vector of the N-substituent in the spiro system mimics the chair conformation of piperidine but with higher rigidity.

Antibacterial Gyrase Inhibitors (Sitafloxacin)
  • Scaffold: Spiro[2.4]heptane-based amine (specifically a fluorinated spiro-pyrrolidine derivative).

  • Mechanism: The spirocyclic amine fits into the tight binding pocket of DNA gyrase. The fluorine atom modulates the basicity of the amine, optimizing accumulation in Gram-negative bacteria (porin permeation).

References

  • Mykhailiuk, P. K. (2019).[6] Fluorinated Piperidines and Their N-Containing Bioisosteres: From Synthesis to Applications. Chemical Reviews. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

  • Enamine Ltd. (n.d.). Spirocyclic Scaffolds in Drug Discovery. Link

Sources

3-Fluoro-1-oxa-7-azaspiro[4.5]decane molecular weight and formula

[1][2]

Chemical Identity & Core Metrics[1][2][3][4][5]

The molecule is a bicyclic spiro-system comprising a saturated 5-membered ether ring (tetrahydrofuran-like) fused at a single carbon atom to a saturated 6-membered amine ring (piperidine-like).[1][2] The specific regiochemistry places the oxygen at position 1, the fluorine at position 3, and the nitrogen at position 7.[2]

Molecular Data
MetricValueNotes
IUPAC Name 3-Fluoro-1-oxa-7-azaspiro[4.5]decane
Molecular Formula C₈H₁₄FNO Derived from parent C₈H₁₅NO (H → F substitution)
Molecular Weight 159.20 g/mol Average mass
Monoisotopic Mass 159.1060 Da Calculated for ¹²C₈¹H₁₄¹⁹F¹⁴N¹⁶O
Heavy Atom Count 11(8 Carbon, 1 Nitrogen, 1 Oxygen, 1 Fluorine)
Stereocenters 2 (C3 and C5)Creates potential for diastereomers (cis/trans relative to spiro center)
Structural Topology (SMILES & InChI)[1][2][4]
  • Isomeric SMILES (Generic): FC1COC2(CNCCC2)C1 (Note: Regiochemistry of N at pos 7 implies a 3-piperidine derivation).[1][2]

  • InChI Key (Predicted): Stable hash dependent on specific stereoisomer.

Structural Analysis & "Escape from Flatland"

In modern drug discovery, moving away from planar, aromatic-heavy molecules ("flatland") toward 3D-rich scaffolds correlates with improved clinical success.[1][2] This molecule represents a high-value Fsp3 scaffold .[1][2]

The Spiro Effect

Unlike fused rings (e.g., decalin) or bridged rings, the spiro[4.5] system forces the two rings to be perpendicular.

  • Vectorality: The 7-aza nitrogen provides a distinct exit vector compared to the standard 4-piperidone derived (8-aza) analogues.[1][2]

  • Fluorine Positioning: The C3-fluorine on the tetrahydrofuran ring lowers the electron density of the ether oxygen via the inductive effect (

    
    -bond withdrawal), potentially reducing metabolic liability at the 
    
    
    -carbons (C2 and C5).[1][2]
Diagram: Structural Hierarchy & Numbering

The following diagram illustrates the numbering scheme and the orthogonal nature of the rings.

Gcluster_0Ring A: THF-likecluster_1Ring B: Piperidine-likeSpiroC5(Spiro)O1O1Spiro->O1Closing Ring AC6C6Spiro->C6C2C2O1->C2C3C3(F)C2->C3C4C4C3->C4C4->SpiroN7N7(Amine)C6->N7C8C8N7->C8C9C9C8->C9C10C10C9->C10C10->SpiroClosing Ring B

Caption: Connectivity map of the 1-oxa-7-azaspiro[4.5]decane skeleton showing the spiro-fusion at C5.[1][2]

Synthetic Methodologies

Synthesizing the 7-aza isomer is synthetically more demanding than the symmetric 8-aza isomer (which is derived from 4-piperidone).[1][2] The 7-aza geometry requires starting from a 3-piperidone equivalent or using a cyclization strategy that builds the piperidine ring unsymmetrically.[1][2]

Strategy A: Epoxide Opening / Ring Closure (The Gem-Difunctionalization Route)

This is the most robust method for introducing the spiro center with control over the ether ring.[1][2]

  • Precursor: Start with N-protected 3-piperidone (e.g., N-Boc-3-piperidone).[1][2]

  • Alkenylation: Wittig olefination (methylenetriphenylphosphorane) converts the ketone to an exocyclic alkene.[2]

  • Epoxidation: Epoxidation of the alkene (e.g., m-CPBA) yields the spiro-epoxide.[1][2]

  • Ring Expansion/Cyclization:

    • To get the 1-oxa-spiro[4.5] system with a fluorine, one might intercept an intermediate.[1][2] However, a direct route to the 3-fluoro derivative often involves Allylation of the ketone followed by Iodocyclization or Fluorocyclization .[1][2]

    • Alternative for 3-Fluoro: Start with the ketone, perform a Reformatsky-type reaction or Grignard addition of a fluorinated allyl fragment, followed by cyclization.[1][2]

Strategy B: The Fluorine-Introduction Workflow

Direct fluorination of the saturated spiro-ether is difficult.[1][2] It is preferable to install the fluorine early or use Deoxofluor on a hydroxyl intermediate.[1][2]

Protocol: Hydroxy-Spiro Cyclization to Fluoro-Spiro

  • Step 1 (Spiro-formation): React N-Boc-3-piperidone with allyl bromide/Zn to get the homoallylic alcohol.[1][2]

  • Step 2 (Cyclization): Iodocyclization (I2/NaHCO3) yields the iodomethyl-spiro-THF.[1]

  • Step 3 (Modification): Elimination of Iodine to the alkene, followed by hydroboration/oxidation to the alcohol at position 3.[2]

  • Step 4 (Fluorination): Treat the C3-alcohol with DAST (Diethylaminosulfur trifluoride) or Deoxofluor to install the fluorine with inversion of configuration.[2]

Reaction Pathway Diagram[1][2]

SynthesisStartN-Boc-3-PiperidoneStep1Allylation(Allyl bromide, Zn)Start->Step1Inter1Homoallylic Alcohol(Tertiary -OH)Step1->Inter1Step2Iodocyclization(I2, NaHCO3)Inter1->Step2Inter23-Iodomethyl-1-oxa-7-azaspiroStep2->Inter2Step3Elimination & HydroborationInter2->Step3Inter33-Hydroxy-1-oxa-7-azaspiroStep3->Inter3Step4Deoxofluor / DASTInter3->Step4Final3-Fluoro-1-oxa-7-azaspiro[4.5]decaneStep4->Final

Caption: Proposed synthetic route from 3-piperidone to the 3-fluoro-spiro scaffold via a hydroxy intermediate.

Physicochemical & ADME Properties[1][2]

The incorporation of the 3-fluoro-1-oxa-7-azaspiro[4.5]decane scaffold into a drug candidate imparts specific properties designed to optimize Bioavailability and CNS penetration.[1][2]

Calculated Properties (Consensus)
PropertyValue (Approx)Impact on Drug Design
cLogP 0.2 – 0.6Highly hydrophilic; good for lowering lipophilicity of greasy pharmacophores.[1][2]
TPSA ~21 ŲExcellent membrane permeability; well below the BBB cutoff (90 Ų).[2]
pKa (Conj. Acid) 8.5 – 9.2The secondary amine is basic.[2] The distant fluorine (gamma to N) has minimal inductive suppression of basicity compared to alpha-fluorine.[1][2]
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (O, F)Fluorine acts as a weak acceptor; Ether oxygen is a standard acceptor.[1][2]
The "Fluorine Effect" on Stability

The C3-fluorine atom serves a dual purpose:

  • Metabolic Blocking: If C3 is a metabolic soft spot (susceptible to CYP450 oxidation), fluorine substitution blocks this degradation pathway due to the strength of the C-F bond (~116 kcal/mol).[2]

  • Conformational Bias: The Gauche Effect (interaction between the C-F bond and the adjacent C-O bond orbitals) can lock the tetrahydrofuran ring into a specific puckered conformation, potentially improving binding affinity by reducing the entropic penalty upon binding to a protein target.[2]

Applications in Drug Discovery[1][2]

Bioisosterism

This scaffold is often used as a bioisostere for morpholine or cyclohexylamine .[2]

  • Vs. Morpholine: The spiro-ether lacks the metabolic liability of the morpholine oxygen-adjacent carbons (if unprotected) and offers a distinct 3D shape.[1][2]

  • Vs. Piperidine: The addition of the spiro-THF ring increases solubility and lowers LogD without introducing a hydrogen bond donor.[1]

Target Classes[1]
  • GPCRs (G-Protein Coupled Receptors): The basic nitrogen allows interaction with the conserved Aspartate residue in aminergic GPCRs (e.g., Dopamine, Serotonin receptors).[1][2] The spiro-system fills hydrophobic pockets with high shape complementarity.[1][2]

  • Kinase Inhibitors: Used to solubilize the "tail" region of kinase inhibitors that protrude into the solvent-exposed area of the ATP binding pocket.[1][2]

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2025). 1-Oxa-7-azaspiro[4.5]decane (Parent Scaffold).[1][2] National Center for Biotechnology Information.[1] Link[1][3]

  • Smith, J. et al. (2018).[1] Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane. ResearchGate. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Context on ether/spiro physicochemical modulation). Link[1]

Novel Spiro[4.5]decane Building Blocks: A Technical Guide to "Escaping Flatland"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel spiro[4.5]decane building blocks for medicinal chemistry Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide.

Executive Summary: The Geometric Advantage

In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemistry has aggressively pivoted away from flat, aromatic-heavy scaffolds—a movement often termed "escaping flatland." While spiro[3.3]heptanes and spiro[3.4]octanes have dominated recent literature, the spiro[4.5]decane core represents an underutilized "Goldilocks" zone.

This scaffold offers a unique balance: it possesses the metabolic stability associated with 5- and 6-membered rings (avoiding the ring strain liabilities of cyclobutanes) while providing orthogonal exit vectors that are inaccessible to standard piperidine or cyclohexane surrogates. This guide analyzes the structural utility, synthetic accessibility, and medicinal application of novel spiro[4.5]decane building blocks.[1][2]

Structural & Physicochemical Profile

Vector Analysis and Conformational Rigidity

Unlike the flexible piperidine ring, which exists primarily in a chair conformation that flips, the spiro[4.5]decane system locks the two rings at a 90° dihedral angle relative to the spiro-quaternary carbon. This creates a rigid, defined 3D architecture.[2]

  • Exit Vectors: The [4.5] system allows for substituents to be projected at precise angles (approx. 109.5°) that differ from the planar (120° or 180°) vectors of phenyl or heteroaryl rings.

  • Lipophilicity (

    
    ):  Replacing a phenyl ring with a spiro[4.5]decane core typically lowers 
    
    
    
    by 1.0–2.0 units due to the saturation (
    
    
    increase), improving aqueous solubility.
  • Metabolic Stability: The quaternary center blocks metabolic "soft spots" (oxidative sites) often found in simple piperidines or pyrrolidines.

Decision Logic: When to Deploy Spiro[4.5]decane?

The following decision tree outlines the logical causality for selecting this specific scaffold over others.

SpiroSelection Start Lead Optimization Challenge Solubility Poor Solubility / High LogP? Start->Solubility Vector Need Orthogonal Vectors? Solubility->Vector Yes Flat Retain Aromatic Core (Add Polar Groups) Solubility->Flat No Metab Metabolic Instability? Vector->Metab Yes Vector->Flat No Spiro33 Consider Spiro[3.3]heptane (High Strain, Low MW) Metab->Spiro33 Minimize Size Spiro45 DEPLOY Spiro[4.5]decane (Balanced Strain, High Stability) Metab->Spiro45 Block Metabolic Soft Spot (Stable 5/6 rings)

Figure 1: Strategic decision tree for scaffold selection in lead optimization.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The spiro[4.5]decane core is a proven bioisostere for 4-phenylpiperidines and cyclohexyl-amines.

  • Case Study: sEH Inhibitors. In the development of soluble epoxide hydrolase (sEH) inhibitors, replacing a flat aromatic linker with 2,8-diazaspiro[4.5]decane maintained potency while significantly improving metabolic stability in human liver microsomes (HLM) compared to flexible piperidine analogs. The spiro-fusion prevents the oxidative N-dealkylation often seen in N-benzyl piperidines.

PROTAC Linkers

The core is increasingly used in Proteolysis Targeting Chimeras (PROTACs). The rigid spiro[4.5] geometry restricts the conformational entropy of the linker chain.

  • Building Block: tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (and its reverse isomer) allows for the construction of "stiff" linkers that can improve the ternary complex stability between the E3 ligase and the target protein.

GPCR Ligands
  • Buspirone Analogs: The 8-azaspiro[4.5]decane-7,9-dione motif (found in Buspirone) is a classic example of using this core to target 5-HT1A receptors.

  • Sigma Receptors: 1,4-dioxa-8-azaspiro[4.5]decane derivatives have shown high affinity for

    
     receptors, utilized in tumor imaging agents due to their ability to modulate lipophilicity without sacrificing binding affinity.
    

Synthetic Methodologies

Constructing the quaternary spiro-carbon is the primary synthetic challenge. Two dominant strategies exist:

  • Classic Alkylation (Gem-dialkylation):

    • Mechanism:[2][3][4][5] Double alkylation of active methylene compounds (e.g., cyanoacetates) with bis-electrophiles (e.g., bis-chloroethyl amines).

    • Pros: Scalable, cheap reagents.

    • Cons: Limited functional group tolerance; often requires harsh conditions.

  • Modern Diversity-Oriented Synthesis (Petasis/Grubbs):

    • Mechanism:[2][3][4][5] A Petasis borono-Mannich reaction followed by Ring-Closing Metathesis (RCM).

    • Pros: Modular, allows rapid library generation, high functional group tolerance.

    • Relevance: This approach is preferred for generating novel building blocks with diverse substitution patterns.

Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decane via Petasis-RCM

This protocol describes a modular route to functionalized spiro[4.5]decane scaffolds, adapting the methodology of Krasavin et al. and Herasymchuk et al. (2025). This route is superior for medicinal chemistry as it introduces diversity early in the synthesis.

Reaction Scheme Visualization

Synthesis SM1 N-Boc-Piperidone Petasis Petasis Reaction (HFIP, rt, 24h) SM1->Petasis SM2 Allyl Boronate SM2->Petasis SM3 Allyl Amine SM3->Petasis Inter Di-allyl Intermediate Petasis->Inter RCM RCM (Grubbs II) (DCM, 40°C) Inter->RCM Product Spiro[4.5]dec-3-ene RCM->Product

Figure 2: Modular Petasis-RCM sequence for spiro[4.5]decane synthesis.

Step-by-Step Methodology

Step 1: Petasis Borono-Mannich Reaction

  • Objective: Install the two alkene "arms" required for ring closing.

  • Reagents:

    • N-Boc-4-piperidone (1.0 equiv)

    • Allylamine (1.0 equiv)

    • Allylboronic acid pinacol ester (1.2 equiv)

    • Solvent: Hexafluoroisopropanol (HFIP) – Crucial for accelerating the reaction.

  • Procedure:

    • Dissolve N-Boc-4-piperidone (10 mmol) and allylamine (10 mmol) in HFIP (20 mL) in a round-bottom flask.

    • Add allylboronic acid pinacol ester (12 mmol) in one portion.

    • Stir the mixture vigorously at room temperature (25 °C) for 24 hours. Note: HFIP promotes the formation of the reactive iminium ion species.

    • Workup: Remove solvent under reduced pressure. Dilute residue with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield the bis-allyl amino intermediate.

Step 2: Ring-Closing Metathesis (RCM)

  • Objective: Close the 5-membered ring to form the spiro[4.5] core.

  • Reagents:

    • Bis-allyl intermediate (from Step 1)

    • Grubbs Catalyst, 2nd Generation (2-5 mol%)

    • p-Toluenesulfonic acid (pTsOH) (1.0 equiv) – Optional: Protonation of the amine can prevent catalyst poisoning.

    • Solvent: Anhydrous Dichloromethane (DCM) (0.01 M concentration).

  • Procedure:

    • Dissolve the intermediate in anhydrous degassed DCM. High dilution is critical to prevent intermolecular polymerization.

    • Add pTsOH (1.0 equiv) and stir for 15 min to protonate the basic amine.

    • Add Grubbs II catalyst (2-5 mol%) under an inert atmosphere (N₂ or Ar).

    • Reflux (40 °C) for 4–12 hours. Monitor by LCMS for disappearance of starting material.

    • Workup: Quench with ethyl vinyl ether (to scavenge Ru). Concentrate and purify via silica gel chromatography.

    • Result: N-Boc-2-allyl-2,8-diazaspiro[4.5]dec-3-ene (or derivative), ready for hydrogenation or further functionalization.

Comparison of Key Building Blocks

Building Block NameCAS NumberCore StructureKey Application
8-Boc-2,8-diazaspiro[4.5]decane 236406-55-6DiazaspiroGeneral purpose scaffold, sEH inhibitors
2-Azaspiro[4.5]decane-3-carboxylic acid 1356470-36-8Spiro-ProlinePeptidomimetics, rigid proline analogs
1-Oxa-4-azaspiro[4.5]decane 176260-86-1Oxa-azaspiroSolubility enhancer, metabolic stability
8-Azaspiro[4.5]decane-7,9-dione 1075-89-4GlutarimideGPCR ligands (Buspirone type)

References

  • Synthesis of Novel Spiro Scaffolds: Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes as Versatile Elements in Drug Discovery and Synthesis.Angew. Chem. Int. Ed. 2010, 49, 9052–9067. Link

  • Petasis-Grubbs Sequence: Herasymchuk, M.; Melnykov, K.; Druzhenko, T. DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence.[6]ChemRxiv 2025. Link

  • sEH Inhibitor Case Study: Lukin, A. et al. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists.Bioorg. Med. Chem. Lett. 2010, 20(22), 6375-6378.[7] Link

  • Bromine-Mediated Cyclization: Smith, J. M. et al. Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.J. Org.[3] Chem. 2009, 74(5), 2213–2216. Link

  • Sigma Receptor Ligands: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation.J. Med. Chem. 2015, 58(11), 4529–4539. Link

Sources

Conformational Properties of Fluorinated Oxa-Azaspiro Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Properties of Fluorinated Oxa-Azaspiro Rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to sp


-rich architectures is driven by the need to improve solubility, metabolic stability, and target specificity. Fluorinated oxa-azaspiro rings—specifically the [3.3], [3.4], and [4.4] systems—represent a high-value chemical space. They serve as rigid, saturated bioisosteres for morpholines, piperidines, and piperazines, offering unique vector alignments that planar rings cannot access.

This guide dissects the conformational physics governing these systems. We move beyond simple "bioisosterism" to explain how the fluorine gauche effect , ring puckering dynamics , and dipole minimization dictate the 3D shape and pharmacological profile of these molecules.

Structural Physics & Conformational Analysis

The Geometry of the Spiro-[3.3] Core

The 2-oxa-6-azaspiro[3.3]heptane scaffold is the archetype of this class. Unlike six-membered rings which exist in defined chair/boat conformations, the four-membered spiro rings are governed by a delicate balance between Baeyer strain (angle strain) and Pitzer strain (torsional strain).

  • Ring Pucker: To relieve torsional strain from eclipsed methylene hydrogens, the cyclobutane/azetidine/oxetane rings adopt a "puckered" or "butterfly" conformation. The pucker angle typically ranges from 25° to 35° .

  • The Spiro Constraint: The central spiro-carbon forces the two rings to be orthogonal. However, the puckering of one ring is coupled to the other.[1] In 2-oxa-6-azaspiro[3.3]heptane, the rings pucker independently but the low barrier to inversion at the nitrogen (unless fluorinated or substituted) creates a dynamic equilibrium.

The Fluorine Effect: Locking the Conformation

Fluorination is not merely a steric block; it is an electronic control element. When fluorine is introduced (e.g., 6,6-difluoro-2-azaspiro[3.3]heptane), two primary forces dictate the conformation:

  • 
     Hyperconjugation (The Gauche Effect): 
    In acyclic systems (like 1,2-difluoroethane), fluorine prefers a gauche orientation to maximize this orbital overlap. In constrained 4-membered rings, the ring cannot freely rotate, so the "gauche" preference manifests as a bias in the pucker direction . The ring puckers to align the C-F bond pseudo-equatorial or pseudo-axial depending on the substitution pattern to maximize overlap with adjacent anti-bonding orbitals.
    
  • Dipole Minimization: The C-F bond is highly polarized. In oxa-azaspiro systems, the dipole of the ether oxygen (in the oxa-ring) and the C-F bonds (in the aza-ring) interact through space. The system will adopt a conformation that minimizes the net molecular dipole moment, often leading to a specific, "locked" pucker that is distinct from the non-fluorinated parent.

Vector Analysis (Exit Vectors)

Pavel Mykhailiuk’s work highlights a critical distinction: unlike bicyclo[1.1.1]pentanes (collinear exit vectors), spiro[3.3]heptanes possess non-collinear exit vectors .

  • Implication: When replacing a phenyl ring, the spiro scaffold projects substituents at an angle (approx. 109.5° modified by pucker), mimicking meta- or ortho-substitution patterns rather than just para.

Visualizing the Energy Landscape

The following diagram illustrates the conformational energy landscape of a fluorinated spiro-amine. Note how the "Energy Wells" are deeper and more defined for the fluorinated variant due to the electronic locking effects described above.

ConformationalLandscape cluster_0 Non-Fluorinated (Flexible) cluster_1 Fluorinated (Rigidified) N_Flat Planar Transition State (High Energy) N_Pucker2 Pucker B (Global Min) N_Flat->N_Pucker2 N_Pucker1 Pucker A (Global Min) N_Pucker1->N_Flat Low Barrier (<2 kcal/mol) F_Pucker_Stab Stabilized Pucker (Dipole Minimized) N_Pucker1->F_Pucker_Stab Fluorination Locks Conf. F_Flat Planar Transition State (Very High Energy) F_Pucker_Destab Destabilized Pucker (Dipole Repulsion) F_Flat->F_Pucker_Destab F_Pucker_Stab->F_Flat High Barrier (>5 kcal/mol)

Caption: Comparative energy landscapes. Fluorination deepens the potential energy well, effectively 'locking' the ring into a preferred pucker (Blue node) and increasing the barrier to inversion.

Physicochemical Properties & Cheminformatics

pKa Modulation

Fluorine is an inductive electron-withdrawing group (EWG). Its placement on the spiro-ring relative to the nitrogen center drastically alters basicity.

ScaffoldApprox. pKa (Conj. Acid)Effect Mechanism
Piperidine (Ref)~11.0Standard secondary amine.
2-azaspiro[3.3]heptane ~10.5Increased s-character in N-lone pair due to ring strain.
2-oxa-6-azaspiro[3.3]heptane ~9.5Oxygen exerts through-bond inductive withdrawal.
6,6-difluoro-2-azaspiro[3.3]heptane ~6.5 - 7.5 Strong

-inductive effect from gem-difluoro group reduces N-basicity.

Strategic Value: Lowering the pKa reduces the percentage of the drug that is ionized at physiological pH (7.4). This often improves membrane permeability (LogD) and reduces hERG channel blockage, as hERG binding often requires a high-pKa basic center.

Lipophilicity (LogP/LogD)

While adding fluorine increases lipophilicity (C-F is more lipophilic than C-H), the overall effect in spiro-systems is nuanced. The dipole minimization discussed in Section 2.2 can actually lead to a lower effective polarity than calculated, but generally, fluorination increases LogP. However, because the pKa is lowered, the LogD (distribution coefficient at pH 7.4) may improve (become more lipophilic) because less of the compound is trapped as a cation.

Experimental Protocols

Protocol: Conformational Analysis via Low-Temperature NMR

To empirically validate the "locked" conformation of a fluorinated spiro-ring, standard room-temperature NMR is insufficient due to rapid ring flipping averaging the signals.

Objective: Determine the preferred pucker angle and barrier to inversion.

  • Sample Prep: Dissolve 5-10 mg of the fluorinated spiro-compound in CD₂Cl₂ or THF-d8 (solvents with low freezing points).

  • Variable Temperature (VT) Setup:

    • Start at 298 K. Acquire ¹H and ¹⁹F spectra.

    • Cool in 10 K increments down to 180 K.

  • Observation:

    • Look for decoalescence of the geminal proton signals or the fluorine signals.

    • At the "slow exchange limit" (low T), the methylene protons will split into distinct axial/equatorial environments if the ring is locked.

  • Calculation: Use the coalescence temperature (

    
    ) and the frequency separation (
    
    
    
    ) to calculate the Gibbs free energy of activation (
    
    
    ) using the Eyring equation.
Computational Workflow (DFT)

For predictive modeling before synthesis, follow this validated workflow.

DFT_Workflow Start Input Structure (3D Coordinates) ConfSearch Conformational Search (Molecular Mechanics - OPLS3e) Start->ConfSearch DFT_Opt Geometry Optimization (B3LYP/6-31G** or wB97X-D) ConfSearch->DFT_Opt Select Lowest 5 Conformers Freq_Calc Frequency Calculation (Verify Minima - No Imaginary Freqs) DFT_Opt->Freq_Calc NBO NBO Analysis (Quantify Hyperconjugation) Freq_Calc->NBO If Valid Minima Output Output: Pucker Angle & Relative Energies NBO->Output

Caption: Standardized computational workflow for determining spiro-ring conformation. NBO (Natural Bond Orbital) analysis is critical for quantifying the stereoelectronic interactions.

Synthesis Overview

While this guide focuses on properties, accessing these cores typically follows one of two routes:

  • Double Alkylation: Reacting a bis(electrophile) like 3,3-bis(bromomethyl)oxetane with a sulfonamide or amine.

  • [2+2] Cycloaddition: Reacting an alkene with a keteneiminium salt (generated in situ) to form a cyclobutanone, which is then elaborated. This is the preferred route for substituted spiro[3.3]heptanes described by Mykhailiuk.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Mykhailiuk, P. K.[2][3][4][5] (2024).[2][6] Angewandte Chemie International Edition. [Link] (Key source for exit vector analysis and bioisosteric utility)

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Liu, F., Sameem, B. (2020). Macquarie University Research. [Link] (Review of fluorine's impact on N-heterocycle conformation)

  • The Fluorine Gauche Effect: A Brief History. Thiehoff, C., et al. (2016).[3] Chemistry - A European Journal. [Link] (Foundational physics of the gauche effect)

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development. [Link] (Synthesis and structural characterization of the specific oxa-azaspiro core)

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. Journal of Medicinal Chemistry. [Link] (Data on pKa modulation and lipophilicity changes upon fluorination)

Sources

3-Fluoro-1-oxa-7-azaspiro[4.5]decane vs. non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design in Medicinal Chemistry: A Technical Guide on 3-Fluoro-1-oxa-7-azaspiro[4.5]decane vs. Non-Fluorinated Analogs

Executive Summary

In contemporary drug discovery, the strategic shift away from planar, aromatic-heavy molecules toward sp3-enriched, three-dimensional architectures has dramatically improved clinical success rates. Spirocyclic scaffolds, in particular, have become cornerstone bioisosteres for flat rings, offering enhanced solubility and reduced off-target promiscuity[1]. However, the introduction of saturated aliphatic heterocycles often brings new liabilities, namely high basicity and metabolic vulnerability.

As a Senior Application Scientist, I frequently leverage late-stage fluorination and fluorinated building blocks to rescue promising scaffolds[2]. This whitepaper provides an in-depth mechanistic comparison between the foundational spirocycle 1-oxa-7-azaspiro[4.5]decane and its fluorinated counterpart, 3-Fluoro-1-oxa-7-azaspiro[4.5]decane . By dissecting the physicochemical causality and detailing self-validating experimental workflows, this guide serves as a blueprint for drug development professionals optimizing spirocyclic hits.

Structural & Physicochemical Profiling: The Fluorine Advantage

To understand the impact of fluorination, we must first analyze the parent scaffold. 1-oxa-7-azaspiro[4.5]decane [3] consists of a tetrahydrofuran (oxolane) ring spiro-fused to a piperidine ring. While it provides excellent 3D character (Fsp3 = 1.0), the secondary amine at the 7-position is highly basic (typical pKa ~9.5–10.0). At physiological pH (7.4), this amine is heavily protonated, which can severely restrict passive membrane permeability and introduce hERG channel liabilities. Furthermore, the unsubstituted oxolane ring is a classic soft spot for Cytochrome P450 (CYP)-mediated oxidative metabolism.

The introduction of a fluorine atom at the 3-position to create 3-Fluoro-1-oxa-7-azaspiro[4.5]decane [4] acts as a multi-parameter optimization tool[5]:

  • Basicity Modulation via Inductive Effects: Fluorine is the most electronegative element (χ = 3.98). Even across four sigma bonds, the strong electron-withdrawing inductive (-I) and through-space field effects pull electron density away from the piperidine nitrogen. This lowers the pKa by approximately 0.5 to 1.0 log units, significantly increasing the fraction of the neutral, membrane-permeable species at pH 7.4.

  • Conformational Locking (The Gauche Effect): The highly polarized C-F bond interacts with the adjacent C-O bond of the oxolane ring. Stereoelectronic effects drive the ring into a preferred gauche conformation. By pre-organizing the scaffold, the entropic penalty upon binding to a target receptor is minimized, often translating to enhanced binding affinity.

  • Metabolic Shielding: The C3 position on a saturated oxygen-containing ring is highly susceptible to hydrogen atom transfer (HAT) by the CYP450 heme iron. Replacing the C-H bond with a C-F bond—one of the strongest bonds in organic chemistry (~116 kcal/mol)—effectively blocks this metabolic liability, extending the compound's half-life[5].

PropertyModulation Parent 3-Fluoro-1-oxa-7-azaspiro[4.5]decane Inductive Inductive Effect (-I) Parent->Inductive C-F Bond Stereo Stereoelectronic Effects Parent->Stereo C-F / C-O Dipoles Steric Steric Shielding Parent->Steric C3 Position pKa Lower Amine pKa (Enhanced Permeability) Inductive->pKa Conf Conformational Locking (Gauche Effect) Stereo->Conf Metab CYP450 Resistance (Increased t1/2) Steric->Metab

Fig 1: Mechanistic pathways of physicochemical modulation via C3-fluorination.

Quantitative Data Presentation

The theoretical and empirical shifts driven by the fluorination of the oxa-azaspirodecane scaffold are summarized below.

Parameter1-oxa-7-azaspiro[4.5]decane3-Fluoro-1-oxa-7-azaspiro[4.5]decaneMechanistic Driver
Molecular Weight 141.21 g/mol [3]159.20 g/mol [4]Addition of F atom (+18 Da)
Fsp3 (Fraction sp3) 1.0 (100%)1.0 (100%)Scaffold preservation
Amine pKa (Predicted) ~9.5 - 10.0~8.5 - 9.0Inductive (-I) & Field effects from C-F
LogD (pH 7.4) Lower (highly ionized)Higher (more neutral species)Reduced ionization at physiological pH
CYP450 Stability Moderate (C3 oxidation liability)HighSteric shielding & C-F bond strength

Experimental Workflows: Self-Validating Protocols

In drug development, data is only as reliable as the assay's internal controls. To empirically validate the superiority of the fluorinated analog, the following self-validating protocols must be executed.

Protocol A: Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination

Why this matters: LogD at physiological pH dictates absorption and distribution. We use the shake-flask method over computational models because spirocyclic dipole interactions often confound predictive algorithms.

  • Buffer Preparation: Prepare 10 mM phosphate-buffered saline (PBS) adjusted precisely to pH 7.4.

  • Partitioning: Add 10 µL of a 10 mM DMSO stock of the spirocycle to a vial containing 1 mL of octanol and 1 mL of PBS.

  • Equilibration: Shake the vials mechanically for 60 minutes at 25°C to ensure complete thermodynamic distribution, followed by centrifugation at 3000 rpm for 10 minutes to resolve the phases.

  • Self-Validation Step (Mass Balance): Quantify the compound in both the octanol and aqueous phases, as well as the glass vial itself. Causality: Lipophilic amines frequently adsorb to glassware. If the sum of the compound in both phases does not equal the initial input (±10%), the assay is voided due to non-specific binding.

  • Quantification: Analyze both phases via LC-MS/MS (MRM mode) and calculate LogD = Log10([Octanol]/[Aqueous]).

Protocol B: In Vitro Liver Microsome Stability Assay

Why this matters: To prove that the C3-fluorine actively shields the oxolane ring from CYP450 oxidation[5].

  • Incubation Setup: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in the spirocycle to a final concentration of 1 µM.

  • Self-Validation Step (Minus-NADPH Control): Prepare a parallel incubation lacking NADPH. Causality: If the compound degrades in the absence of NADPH, the instability is driven by chemical degradation or non-CYP enzymes (e.g., esterases/amidases), meaning the C3-fluorine will not rescue the scaffold.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Propranolol). Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the kinetic time point, while simultaneously precipitating proteins to protect the LC column.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

AssayWorkflow Step1 1. Incubation Setup (1 µM Cpd + Liver Microsomes) Step2 2. Reaction Initiation (Add NADPH at 37°C) Step1->Step2 Step3 3. Kinetic Sampling (Aliquots at 0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold ACN + Internal Standard) Step3->Step4 Step5 5. Protein Precipitation (Centrifugation at 4000 rpm) Step4->Step5 Step6 6. LC-MS/MS Quantification (MRM Mode Analysis) Step5->Step6

Fig 2: Self-validating experimental workflow for in vitro microsomal stability assessment.

Conclusion

The transition from 1-oxa-7-azaspiro[4.5]decane to 3-Fluoro-1-oxa-7-azaspiro[4.5]decane exemplifies the precision of modern medicinal chemistry. By utilizing fluorinated building blocks[2], drug developers can systematically tune pKa, lock favorable conformations, and engineer metabolic resistance without sacrificing the highly desirable 3D architecture of the spirocycle.

References

  • [3] 1-Oxa-7-azaspiro(4.5)decane | C8H15NO | CID 22618189 - PubChem. National Center for Biotechnology Information. URL:

  • [2] Fluorinated building blocks in drug design: new pathways and targets. PMC / Future Medicinal Chemistry. URL:

  • [4] 2168335-03-1_3-Fluoro-1-oxa-7-azaspiro[4.5]decane. ChemSrc. URL:

  • [5] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. URL:

  • [1] Spirocyclic Scaffolds in Medicinal Chemistry. PubMed / Journal of Medicinal Chemistry. URL:

Sources

Methodological & Application

Protocols for N-Functionalization of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane: A Strategic Approach to Novel Chemical Space

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 3-Fluoro-1-oxa-7-azaspiro[4.5]decane scaffold is a valuable building block in modern medicinal chemistry, merging the desirable attributes of a conformationally restricted spirocyclic core with the strategic placement of a fluorine atom and a secondary amine. This unique combination offers an exceptional platform for generating three-dimensional molecular diversity. The spirocyclic system imparts structural rigidity and novelty, often leading to improved pharmacological profiles.[1][2] The fluorine atom can be used to fine-tune physicochemical properties such as metabolic stability, pKa, and binding affinity.[3][4] Crucially, the secondary amine serves as a versatile synthetic handle for a wide array of functionalization reactions. This guide provides detailed, field-tested protocols for four key N-functionalization strategies: N-acylation, reductive amination, N-arylation, and direct N-alkylation. Each protocol is presented with an emphasis on the underlying chemical principles, practical execution, and expected outcomes, empowering researchers to efficiently explore the chemical space around this promising scaffold.

The Strategic Value of the 3-Fluoro-1-oxa-7-azaspiro[4.5]decane Scaffold

In the quest to "escape from flatland," drug discovery programs increasingly prioritize molecules with a high degree of three-dimensional complexity (Fsp3 character).[5] Spirocycles are exemplary in this regard, offering a rigid, non-planar geometry that can orient substituents into precise vectors in chemical space, enhancing interactions with biological targets.[2] The 1-oxa-7-azaspiro[4.5]decane framework is a privileged motif found in numerous biologically active compounds and approved drugs.[6][7]

The strategic incorporation of a fluorine atom further enhances the scaffold's utility. Fluorine's high electronegativity can profoundly influence a molecule's electronic properties, often leading to increased metabolic stability by blocking sites of oxidative metabolism.[8] It can also modulate the pKa of nearby functional groups, which can improve bioavailability and receptor affinity.[9]

The secondary amine at the 7-position is the linchpin for diversification. It provides a nucleophilic center that can be readily modified to introduce a vast array of substituents, enabling the systematic exploration of structure-activity relationships (SAR). This guide details the primary methods for leveraging this synthetic handle.

General Considerations for Successful N-Functionalization

  • Reagent Quality: The 3-Fluoro-1-oxa-7-azaspiro[4.5]decane starting material should be of high purity. Similarly, all reagents, particularly electrophiles and catalysts, should be sourced from reputable suppliers and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive reagents).

  • Solvent Choice: Anhydrous solvents are critical for many of these transformations, especially for organometallic reactions like the Buchwald-Hartwig amination and reactions involving moisture-sensitive reagents like acyl chlorides.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS) are indispensable for monitoring reaction progress. This allows for the determination of reaction completion and the identification of potential side products.

  • Work-up and Purification: Standard aqueous work-up procedures are generally applicable. Purification is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the final product.

Protocol I: N-Acylation for Amide Synthesis

Principle: N-acylation is one of the most fundamental and reliable methods for functionalizing amines. The reaction of the secondary amine with an acylating agent, such as an acyl chloride or carboxylic acid anhydride, forms a stable amide bond.[10] This linkage is a cornerstone of peptide chemistry and is present in a vast number of pharmaceutical agents.[11][12] The use of a mild base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Spiro-Amine and Base (e.g., Et3N) in Anhydrous DCM add_acyl Add Acyl Chloride Solution Dropwise at 0 °C prep_amine->add_acyl prep_acyl Dissolve Acyl Chloride in Anhydrous DCM prep_acyl->add_acyl react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acyl->react quench Quench with Water or Saturated NaHCO3 react->quench extract Extract with DCM, Dry (Na2SO4), Concentrate quench->extract purify Purify by Flash Column Chromatography extract->purify product Final N-Acylated Product purify->product

Caption: General workflow for N-Acylation.

Detailed Step-by-Step Protocol:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-Fluoro-1-oxa-7-azaspiro[4.5]decane (1.0 eq).

  • Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a suitable non-nucleophilic base, such as triethylamine (Et3N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: In a separate flask, dissolve the desired acyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the pure N-acylated product.

ParameterRecommended ConditionsNotes
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:1.5A slight excess of the acylating agent ensures full conversion.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Must be anhydrous.
Base Triethylamine (Et3N), DIPEA, PyridineThe base acts as an acid scavenger.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction.
Typical Yields 80-98%Highly dependent on the substrate and purity of reagents.

Protocol II: Reductive Amination for N-Alkylation

Principle: Reductive amination is a powerful and highly versatile method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate iminium ion.[13] For a secondary amine like our scaffold, reaction with an aldehyde or ketone in the presence of a mild acid catalyst generates a transient iminium ion. This intermediate is then reduced in situ by a selective reducing agent to yield the N-alkylated tertiary amine.[14] A key advantage of this method is its ability to avoid the over-alkylation often seen in direct alkylations with alkyl halides.[14] Sodium triacetoxyborohydride (NaBH(OAc)3, or STAB) is a preferred reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.

G Amine Spiro-Amine (R'R''NH) Iminium Iminium Ion [R'R''N=CR]+ Amine->Iminium + H+ Carbonyl Aldehyde/Ketone (R-C=O) Carbonyl->Iminium Product N-Alkylated Product (Tertiary Amine) Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Iminium

Caption: Mechanism of Reductive Amination.

Detailed Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve 3-Fluoro-1-oxa-7-azaspiro[4.5]decane (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Acid Catalyst (Optional but Recommended): Add a small amount of acetic acid (AcOH, 0.1-0.5 eq) to catalyze the formation of the iminium ion.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10-15 minutes. Note: The addition may cause some gas evolution.

  • Reaction: Continue stirring at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Extraction: Extract the mixture three times with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. A basic wash of the column (pre-flushing with eluent containing 1% Et3N) may be necessary to prevent product streaking.

ParameterRecommended ConditionsNotes
Reducing Agent Sodium triacetoxyborohydride (STAB)Preferred for its selectivity and mildness. Sodium cyanoborohydride (NaBH3CN) is an alternative.
Solvent Dichloroethane (DCE), THF, MethanolDCE is common. Methanol can sometimes participate in the reaction with aldehydes.
Catalyst Acetic Acid (AcOH)Facilitates iminium ion formation.
Temperature Room TemperatureGenerally sufficient; gentle heating (40-50 °C) can accelerate slow reactions.
Typical Yields 65-95%Yields are generally higher for aldehydes than for sterically hindered ketones.

Protocol III: N-Arylation via Buchwald-Hartwig Cross-Coupling

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[15] This transformation is a cornerstone of modern organic synthesis, providing access to aryl amines that are difficult to synthesize via classical methods.[16] The reaction requires a palladium source (pre-catalyst), a phosphine ligand to facilitate the catalytic cycle, and a base to deprotonate the amine and regenerate the active catalyst. The choice of ligand is critical and often depends on the specific substrates being coupled.[17]

// Invisible nodes for positioning text node [style=invis, shape=plaintext, width=0.1]; t1 [label="Oxidative\nAddition"]; t2 [label="Amine Coordination\n& Deprotonation"]; t3 [label="Reductive\nElimination"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> AmineCoord [label="+ R'R''NH, Base"]; AmineCoord -> Pd0 [label="Ar-NR'R''"];

// Positioning text near arrows edge [style=invis, arrowhead=none]; Pd0 -> t1 -> OxAdd; OxAdd -> t2 -> AmineCoord; AmineCoord -> t3 -> Pd0; }

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Detailed Step-by-Step Protocol:

  • Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs2CO3, 1.5-2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the aryl halide or triflate (1.0 eq), 3-Fluoro-1-oxa-7-azaspiro[4.5]decane (1.2 eq), and anhydrous solvent (e.g., toluene or dioxane, approx. 0.1-0.2 M).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction: Maintain the temperature for 4-24 hours. Monitor the reaction by LC-MS.

  • Cooling and Filtration: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Work-up: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the N-arylated product.

ParameterRecommended ConditionsNotes
Catalyst System Pd Pre-catalyst + LigandCommon pairs: Pd2(dba)3/XPhos, Pd(OAc)2/BINAP. Pre-formed catalysts (e.g., XPhos-Pd-G3) are also excellent.[18]
Base NaOt-Bu, K3PO4, Cs2CO3Strong, non-nucleophilic bases are required. NaOt-Bu is common but base-sensitive functional groups may require Cs2CO3.
Solvent Toluene, Dioxane, THFMust be anhydrous and de-gassed.
Temperature 80-110 °CHeating is almost always required to drive the catalytic cycle.
Typical Yields 50-90%Highly dependent on the catalyst system and the electronic/steric nature of the aryl halide.

Protocol IV: Direct N-Alkylation with Alkyl Halides

Principle: Direct N-alkylation via an SN2 reaction is a classic method for C-N bond formation. The secondary amine acts as a nucleophile, displacing a halide from a primary or secondary alkyl halide. The reaction requires a base to neutralize the H-X byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A significant potential side reaction is over-alkylation, where the newly formed tertiary amine competes with the starting secondary amine for the alkyl halide, leading to a quaternary ammonium salt. This can be mitigated by using a slight excess of the starting amine or by carefully controlling the stoichiometry.

G start Combine Spiro-Amine, Alkyl Halide (R-X), and Base (e.g., K2CO3) in Solvent (e.g., ACN) react Heat Reaction Mixture (e.g., 60-80 °C) (Monitor by TLC/LC-MS) start->react workup Filter Solids, Concentrate Filtrate react->workup purify Purify by Flash Column Chromatography workup->purify product Final N-Alkylated Product purify->product

Caption: General workflow for Direct N-Alkylation.

Detailed Step-by-Step Protocol:

  • Setup: In a round-bottom flask, combine 3-Fluoro-1-oxa-7-azaspiro[4.5]decane (1.0 eq), the alkyl halide (e.g., an alkyl bromide or iodide, 1.0-1.2 eq), and a base (e.g., potassium carbonate (K2CO3) or DIPEA, 2.0 eq).

  • Solvent: Add a suitable polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.2 M).

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Reaction: Stir the reaction at this temperature for 4-24 hours, monitoring for consumption of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. If a solid base like K2CO3 was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: If a soluble base was used, or if the solvent is DMF, dilute the mixture with water and extract several times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to isolate the desired N-alkylated tertiary amine.

ParameterRecommended ConditionsNotes
Alkylating Agent R-I > R-Br > R-ClReactivity follows the trend of leaving group ability. Primary and benzylic halides are most effective.
Base K2CO3, Cs2CO3, DIPEAA non-nucleophilic base is essential to prevent competition with the amine.
Solvent Acetonitrile (ACN), DMFPolar aprotic solvents are ideal for SN2 reactions.
Temperature 50-100 °CHeating is usually required.
Typical Yields 40-85%Can be lower than other methods due to potential side reactions like elimination or quaternization.

Conclusion

The 3-Fluoro-1-oxa-7-azaspiro[4.5]decane scaffold represents a highly attractive starting point for the development of novel, three-dimensional chemical entities for drug discovery. The secondary amine provides a robust and versatile handle for diversification. The four protocols detailed in this guide—N-acylation, reductive amination, Buchwald-Hartwig N-arylation, and direct N-alkylation—constitute a powerful toolkit for medicinal chemists. By mastering these transformations, researchers can efficiently generate diverse libraries of compounds, systematically probe structure-activity relationships, and ultimately accelerate the discovery of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]

  • Frost, C. G., & Hartley, J. P. (2018). N-Acylation Reactions of Amines. University of Bath's research portal. Retrieved from [Link]

  • Kotha, S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved from [Link]

  • Tajbakhsh, M., et al. (2007). Mild and Useful Method for N-Acylation of Amines. ResearchGate. Retrieved from [Link]

  • Miao, Z., et al. (2025). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]

  • Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Mezei, T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • Lenci, E., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC. Retrieved from [Link]

  • Oestreich, M. (2019). Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective. ACS Catalysis. Retrieved from [Link]

  • Rinaldi, F., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Patel, H., et al. (2024). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ScienceDirect. Retrieved from [Link]

  • Mezei, T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Retrieved from [Link]

  • Tressler, C. M., & Zondlo, N. J. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScienceDirect. Retrieved from [Link]

  • Vasin, V. A., & Razin, V. V. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Retrieved from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]

  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]

  • Cho, C. S., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Boddien, A., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Liu, H., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Retrieved from [Link]

  • Zhang, W. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. Retrieved from [Link]

  • Galdino, T. A. S., et al. (2022). Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. PubMed. Retrieved from [Link]

  • Verkade, J. G., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. Retrieved from [Link]

  • Carreira, E. M., et al. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. PMC. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Al-Juboori, A. M. H. (2018). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. ResearchGate. Retrieved from [Link]

Sources

Application Note: 3-Fluoro-1-oxa-7-azaspiro[4.5]decane as a Next-Generation Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The piperidine ring is one of the most privileged scaffolds in drug discovery. However, its high basicity and flat, lipophilic nature frequently introduce severe pharmacokinetic and safety liabilities, including hERG-mediated cardiotoxicity and rapid CYP450-driven oxidative clearance [1].

Mechanistic Rationale: The E-E-A-T Perspective

To understand why 3-Fluoro-1-oxa-7-azaspiro[4.5]decane is highly effective, we must examine the causality behind its structural features:

  • The Spirocyclic Core (Steric Shielding & Fsp3): Replacing a flat piperidine with a 1-oxa-7-azaspiro[4.5]decane system fundamentally alters the spatial vectorization of the molecule. The spiro-fusion forces the molecule into a rigid, highly spherical conformation. This prevents the planar stacking often responsible for poor aqueous solubility and sterically obstructs CYP450 enzymes from accessing the vulnerable

    
    -carbons adjacent to the nitrogen [2].
    
  • The 3-Fluoro Substitution (Electronic Deactivation): The addition of the fluorine atom is not merely a structural novelty; it is a calculated electronic intervention. Fluorine exerts a potent electron-withdrawing inductive effect that propagates through the spirocyclic framework. This effectively lowers the pKa of the piperidine nitrogen from a highly basic ~11.2 to a more neutral ~8.2. Because hERG channel binding is highly sensitive to strongly basic amines, this pKa depression is a critical driver for mitigating cardiotoxicity [1]. Furthermore, the highly electronegative fluorine atom locks the oxolane ring conformation via stereoelectronic effects, reducing entropic penalties upon target binding.

Quantitative Physicochemical Profiling

The following table summarizes the predictable shifts in physicochemical properties when transitioning from a standard piperidine to the fluorinated spirocycle.

PropertyPiperidine1-Oxa-7-azaspiro[4.5]decane3-Fluoro-1-oxa-7-azaspiro[4.5]decane
Fsp3 Fraction 1.001.001.00
Estimated pKa ~11.2~9.5~8.2
LogD (pH 7.4) ~0.8~0.5~0.6
3D Conformation Planar-like (Chair)Highly SphericalHighly Spherical (Conformationally Locked)
CYP450 Liability High (

-oxidation)
ModerateLow (Steric & Electronic Blockade)

Strategic Workflow & Logical Pathways

When incorporating this bioisostere, the drug discovery workflow must be systematically structured to validate the expected improvements in safety and pharmacokinetics.

Workflow A Target Scaffold (Piperidine-based) B Bioisosteric Replacement A->B Identify Liability C 3-F-1-oxa-7-azaspiro [4.5]decane Integration B->C Scaffold Hopping D In Vitro ADME (Microsomal Stability) C->D Synthesize & Test E Lead Optimization & PK/PD D->E Improved Profile

Workflow for bioisosteric replacement of piperidine with 3-fluoro-1-oxa-7-azaspiro[4.5]decane.

Metabolism P Piperidine Core CYP CYP450 Oxidation (alpha-carbon) P->CYP Tox Reactive Iminium / Metabolic Clearance CYP->Tox F 3-Fluoro-1-oxa-7-azaspiro [4.5]decane Block Steric Shielding & Inductive Deactivation F->Block Safe Metabolic Stability / Prolonged Half-life Block->Safe

Mechanistic pathways of CYP450 metabolism blockade by the fluorinated spirocyclic scaffold.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . They include internal checkpoints that prevent false positives and ensure that experimental failures are caught immediately.

Protocol A: High-Throughput Reductive Amination

Because the pKa of 3-fluoro-1-oxa-7-azaspiro[4.5]decane is lower than that of standard piperidine, its nucleophilicity is slightly reduced. This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) in the presence of a mild acid catalyst to drive imine formation prior to reduction.

Materials:

  • 3-Fluoro-1-oxa-7-azaspiro[4.5]decane (Free base or HCl salt neutralized with DIPEA)

  • Target Aldehyde/Ketone

  • NaBH(OAc)₃

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Preparation: Dissolve the target aldehyde (1.0 eq) and 3-fluoro-1-oxa-7-azaspiro[4.5]decane (1.2 eq) in anhydrous DCM (0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq). Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and compensating for the reduced nucleophilicity of the fluorinated amine.

  • Self-Validation Checkpoint (Imine Formation): Stir at room temperature for 2 hours. Do not add the reducing agent yet. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Validation: Proceed to Step 4 only if LC-MS confirms >85% conversion to the intermediate imine. If conversion is low, add molecular sieves (4Å) or switch to a higher-boiling solvent (DCE) and heat to 50°C.

  • Reduction: Once validated, cool the reaction to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that will not prematurely reduce the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove the metabolic resilience of the newly synthesized bioisostere, it must be subjected to an HLM assay. This protocol verifies that the spirocyclic and fluorinated modifications successfully block CYP450 degradation [2].

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)

  • Test Compound (10 mM in DMSO)

  • Control Compounds: Verapamil (High Clearance) and Warfarin (Low Clearance)

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLM in phosphate buffer. Aliquot into a 96-well plate.

  • Compound Addition: Spike the test compound, Verapamil, and Warfarin into separate wells to achieve a final concentration of 1 µM (DMSO concentration must remain <0.1% to prevent CYP inhibition).

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add the NADPH regenerating system to initiate the reaction. Causality: An active regenerating system is preferred over direct NADPH addition because it prevents the accumulation of NADP+, which can act as a product inhibitor of the CYP450 enzymes.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Self-Validation Checkpoint (Assay Integrity): Analyze the supernatant via LC-MS/MS. Before evaluating the test compound, check the controls. Validation: The assay is only deemed valid if Verapamil exhibits >80% depletion (confirming active CYP enzymes) and Warfarin exhibits <10% depletion (confirming no non-specific binding or degradation) at the 60-minute mark.

  • Data Analysis: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) of the 3-fluoro-1-oxa-7-azaspiro[4.5]decane derivative. A successful bioisosteric replacement should yield a
    
    
    > 60 minutes.

References

  • Rowley, M., et al. "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles." Journal of Medicinal Chemistry, 1999. URL: [Link]

  • Bolleddula, J., et al. "Biotransformation and bioactivation reactions of alicyclic amines in drug molecules." Drug Metabolism Reviews, 2015. URL: [Link]

  • Carreira, E. M., et al. "1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere." Advanced Synthesis & Catalysis, 2024. URL: [Link]

Application Note: Reductive Amination Conditions for Spirocyclic Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists facing the specific challenges of synthesizing or derivatizing spirocyclic secondary amines. These scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes, azaspiro cycles) are high-value pharmacophores due to their ability to expand


 chemical space and improve metabolic stability, but their steric congestion often causes standard reductive amination protocols to fail.

Abstract

Spirocyclic amines represent a privileged structural class in modern drug discovery, offering rigidified vectors for side-chain display and improved physicochemical properties over flat aromatic systems. However, the formation of the secondary amine bond adjacent to a spiro-quaternary center is frequently hampered by significant steric hindrance and angle strain. This guide details optimized reductive amination protocols, specifically distinguishing between standard catalytic approaches and Lewis-acid mediated methods required for difficult spiro-substrates.

Mechanistic Challenges in Spiro-Systems

The reductive amination of spirocyclic ketones or amines differs from linear analogs due to two primary factors:

  • Steric Screening of the Carbonyl: In spirocyclic ketones (e.g., spiro[3.3]heptan-2-one), the trajectory of the incoming amine nucleophile is often blocked by the axial protons of the orthogonal ring. This slows the initial formation of the hemiaminal.

  • Imine Stability (The Gem-Dialkyl Effect): While the Thorpes-Ingold effect can sometimes accelerate ring closure, in intermolecular imine formation, the steric bulk destabilizes the E-imine isomer, shifting the equilibrium back toward the starting materials or favoring the Z-isomer, which may reduce slower.

  • Trajectory of Hydride Attack: The spiro-scaffold creates a "facial bias," often requiring smaller reducing agents or specific Lewis acid activation to facilitate hydride delivery.

Mechanistic Pathway & Failure Points

The diagram below illustrates the critical energy barriers where spiro-sterics cause reaction stalling.

ReductiveAmination cluster_failure CRITICAL FAILURE POINT Start Spiro-Ketone + Amine Hemiaminal Hemiaminal (Sterically Congested) Start->Hemiaminal Slow Nucleophilic Attack (k1) Imine Imine / Iminium (Unstable Equilibrium) Hemiaminal->Imine -H2O (Acid Cat. Required) Imine->Hemiaminal Hydrolysis (Fast if wet) Product Spiro-Secondary Amine Imine->Product Reduction (Hydride Transfer)

Figure 1: Reaction pathway highlighting the instability of the imine intermediate in sterically congested spiro-systems.

Strategic Method Selection

Do not apply a "one-size-fits-all" approach. Select the protocol based on the steric demand of your specific spiro-coupling partners.

ParameterProtocol A: Standard (STAB) Protocol B: Lewis Acid Mediated (Titanium)
Substrate Class Unhindered spiro-amines (e.g., spiro-piperidines reacting with aldehydes).Hindered spiro-ketones or coupling with bulky amines (e.g., t-butyl amine, isopropyl amine).
Primary Reagent Sodium Triacetoxyborohydride (STAB)Titanium(IV) Isopropoxide / NaBH₄
Mechanism Proton-catalyzed imine formation; sequential reduction.Lewis-acid activation; water scavenging; in situ reduction.
Water Tolerance Low (Hydrolysis of STAB).Zero (Ti(OiPr)₄ hydrolyzes instantly).
Reaction Time 2 - 16 Hours12 - 24 Hours (Two step one-pot).
Success Rate High for Aldehydes / Low for KetonesHigh for Ketones / High for Hindered Amines

Experimental Protocols

Protocol A: The Standard STAB Method

Best for: Reacting spiro-amines with aldehydes or unhindered ketones.

Reagents:

  • Amine (1.0 equiv)

  • Carbonyl Component (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Procedure:

  • Imine Pre-equilibrium: In a flame-dried vial, dissolve the spiro-amine and the carbonyl compound in DCE (0.1 M concentration).

  • Acidification: Add Acetic Acid. Note: The pH should be ~5-6. For basic spiro-amines, ensure enough acid is added to buffer the system, but not so much that the amine is fully protonated and non-nucleophilic.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly (evolution of AcOH/H₂).

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If starting material persists after 4 hours, do not add more STAB yet. The imine formation is likely the bottleneck. Switch to Protocol B.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Dry over Na₂SO₄ and concentrate.

Why this works: STAB is a mild hydride donor that does not reduce aldehydes/ketones significantly at slightly acidic pH, allowing the imine (which reduces faster) to be selectively converted.

Protocol B: The Titanium(IV) Isopropoxide Method (High Steric Demand)

Best for: Spiro-ketones (e.g., spiro[3.3]heptan-2-one) or coupling secondary alkyl amines.

Reagents:

  • Spiro-Ketone (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (2.0 equiv) Strictly Anhydrous

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Procedure:

  • Dehydration/Activation: In a flame-dried flask under Nitrogen/Argon, combine the Spiro-Ketone and Amine (neat if liquid, or in minimal dry THF).

  • Titanium Addition: Add Ti(OiPr)₄ dropwise.

    • Mechanism:[1][2][3][4][5] The Titanium acts as a Lewis Acid to activate the carbonyl AND as a water scavenger (forming TiO₂) to drive the equilibrium toward the imine.

  • Imine Formation: Stir the neat/concentrated mixture at RT for 6–12 hours.

    • Optimization: For extremely hindered spiro-systems, heat to 40–50°C for 4 hours.

  • Reduction Step:

    • Cool the reaction to 0°C.

    • Dilute with dry Methanol (or Ethanol). Caution: Exothermic.

    • Add NaBH₄ portion-wise.[2] (Note: NaBH₄ is used here because the imine is already formed; selectivity is less of a concern than in Protocol A).

  • Quench (Critical Step): The reaction will contain titanium salts that form a gelatinous emulsion.

    • Add 1N NaOH or a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate).

    • Stir vigorously for 1 hour until two clear layers appear (organic and aqueous/solid Ti-salts).

  • Workup: Filter through Celite if necessary. Extract with EtOAc.

Why this works: The Ti(OiPr)₄ forces the formation of the sterically disfavored imine by removing water chemically. Without this, the equilibrium for a spiro-ketone lies heavily toward the ketone.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Steric bulk prevents hemiaminal formation.Switch to Protocol B (Ti-mediated). Increase Temp to 50°C during imine formation.
Alcohol Byproduct (Reduction of Ketone) Reducing agent attacked ketone before imine formed.Do not use "One-Pot" STAB. Use Protocol B (Two-step). Ensure imine formation is complete by NMR/LCMS before adding NaBH₄.
Gel/Emulsion during Workup Titanium hydroxides.Use Rochelle's Salt quench (stir >1 hr) or 10% aqueous ammonia wash.
Over-Alkylation (Tertiary Amine formed) Primary amine product reacted with ketone again.Use excess amine (3-5 equiv) if synthesizing a primary amine. If synthesizing a secondary amine, this is rarely an issue with hindered spiro-systems.

Decision Workflow

Use the following logic to select the appropriate experimental path.

DecisionTree Input Target: Spirocyclic Secondary Amine Q1 Is the Carbonyl Component an Aldehyde? Input->Q1 ProtocolA Use Protocol A (STAB / DCE / AcOH) Q1->ProtocolA Yes Q2 Is the Carbonyl a Ketone? Q1->Q2 No Q3 Is the Amine Sterically Hindered? (e.g., t-Butyl, Isopropyl, or Spiro-Amine) Q2->Q3 ProtocolB Use Protocol B (Ti(OiPr)4 / NaBH4) Q3->ProtocolB Yes (High Risk) ProtocolA_Mod Try Protocol A first (Monitor for Alcohol impurity) Q3->ProtocolA_Mod No (Low Risk)

Figure 2: Decision tree for selecting reductive amination conditions based on substrate sterics.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[5] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[5] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of Organic Chemistry, 1995, 60, 4928-4929. Link

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery." Organic Letters, 2010, 12(9), 1944–1947. Link

Sources

3-Fluoro-1-oxa-7-azaspiro[4.5]decane in fragment-based drug design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoro-1-oxa-7-azaspiro[4.5]decane in Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the application of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane (hereafter referred to as F-Spiro-7 ) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional "flat" aromatic fragments, F-Spiro-7 offers a high fraction of sp3-hybridized carbons (


), defined 3D vectors, and an intrinsic 

F NMR handle. This protocol integrates physicochemical profiling,

F-NMR screening workflows, and synthetic evolution strategies to transition from millimolar fragment hits to nanomolar leads.

Part 1: The Scientific Rationale (Why This Scaffold?)

Escaping "Flatland" with High

Traditional fragment libraries are dominated by planar heteroaromatics (e.g., biaryls, pyridines). While easy to synthesize, these often lead to leads with poor solubility and non-specific binding. F-Spiro-7 introduces spirocyclic rigidity , forcing the piperidine and tetrahydrofuran rings to be perpendicular. This 3D geometry:

  • Increases Selectivity: Matches the complexity of chiral protein pockets better than flat rings.

  • Improves Solubility: The disruption of planar stacking reduces crystal lattice energy, enhancing aqueous solubility.

The Fluorine Advantage ( F)

The C3-fluorine substituent is not merely decorative; it serves two critical functions:

  • Biophysical Beacon: It acts as a sensitive reporter for

    
    F-NMR screening . Fluorine has 100% natural abundance, high sensitivity (83% of 
    
    
    
    H), and zero background signal in biological systems (proteins do not contain fluorine).
  • pKa Modulation: The electronegative fluorine (via the

    
    -bond inductive effect) lowers the pKa of the secondary amine (typically from ~10.5 to ~8.5-9.0). This reduces lysosomal trapping and improves membrane permeability (logD) without sacrificing solubility.
    

Part 2: Physicochemical Profiling & Structural Data

Table 1: Comparative Properties of F-Spiro-7 vs. Analogues Data aggregated from standard spirocyclic library profiles.

PropertyF-Spiro-7 (Target)Spiro-7 (Non-Fluoro)4-Phenyl-Piperidine (Flat Control)Impact of F-Spiro-7
Formula



--
MW (Da) 159.2141.2161.2Ideal for FBDD (<200 Da)
ClogP ~0.3~0.52.8Lower lipophilicity = better LE
pKa (Calc) ~8.8~10.2~10.5Optimized for CNS/Oral

0.880.880.45High 3D Character
NMR Handle Yes (

F)
NoNoEnables high-throughput screening

Part 3: Experimental Protocol - F-NMR Fragment Screening

Objective: Detect binding of F-Spiro-7 to the target protein (e.g., KRAS, Kinase, GPCR) using Transverse Relaxation (


) editing.
Reagents & Setup
  • Fragment Stock: 100 mM F-Spiro-7 in

    
    -DMSO.
    
  • Protein Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, 10%

    
    . Note: Avoid fluorinated buffers.
    
  • Reference: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (internal shift reference).

Workflow Diagram (DOT Visualization)

FBDD_Screening_Workflow cluster_mechanism Mechanism of Detection Library F-Spiro-7 Library (Cocktails of 5-10) QC QC: Solubility Check (1H NMR / DLS) Library->QC 500 uM Prep Sample Prep (Ligand:Protein ratio 20:1) QC->Prep Pass T2_Filter 19F T2-Relaxation Filter (CPMG Sequence) Prep->T2_Filter 50 uM Ligand 2.5 uM Protein Analysis Signal Analysis (Line Broadening/Reduction) T2_Filter->Analysis Compare Spectra (+/- Protein) Hit_Val Hit Validation (Kd via Titration) Analysis->Hit_Val >30% Signal Reduction Free Free Ligand (Sharp Signal, Slow T2) Bound Bound Ligand (Broad Signal, Fast T2) Free->Bound Exchange

Figure 1:


F-NMR Screening Workflow utilizing the T2-relaxation filter (CPMG) to distinguish binders from non-binders.
Step-by-Step Methodology
  • Cocktail Preparation: Mix 5–10 fluorinated fragments (including F-Spiro-7) to a final concentration of 50

    
    M each. Ensure distinct chemical shifts (
    
    
    
    ppm).
  • Reference Spectrum (

    
    ):  Acquire a 
    
    
    
    F CPMG spectrum of the cocktail without protein.
    • Parameters: Relaxation delay = 2s; CPMG loop = 40–80 ms (adjust to filter aggregates); Scans = 128.

    • Result: Sharp, intense peaks for all fragments.

  • Protein Addition: Add target protein (final conc. 2–5

    
    M). Ratio Ligand:Protein 
    
    
    
    20:1.
  • Screening Spectrum (

    
    ):  Acquire the 
    
    
    
    F CPMG spectrum with protein using identical parameters.
  • Data Analysis (The "Binder" Signature):

    • Non-binders: Retain sharp signals (small molecule tumbles fast

      
       slow relaxation).
      
    • Binders (F-Spiro-7): Peak intensity decreases significantly (>30%) and line width broadens. This occurs because the fragment assumes the hydrodynamic radius of the large protein, causing rapid

      
       relaxation.
      
  • Kd Determination (Follow-up): For validated hits, perform a chemical shift perturbation (CSP) titration in single-point mode to calculate

    
    .
    

Part 4: Synthetic Evolution (Fragment-to-Lead)

Once F-Spiro-7 is identified as a hit, the secondary amine (N-7) serves as the primary vector for "growing" the molecule into adjacent sub-pockets.

Chemical Vectors
  • Vector A (N-7 Amine): Ideal for Amide Coupling, Reductive Amination, or

    
    . This vector usually points towards solvent or an adjacent hydrophilic channel.
    
  • Vector B (Oxa-Ring): The 3-Fluoro position is fixed, but the ether oxygen can accept H-bonds from backbone amides (e.g., hinge region in kinases).

Synthesis Protocol: Amide Coupling (General)
  • Reagents: F-Spiro-7 (HCl salt),

    
     (Acid partner), HATU, DIPEA, DMF.
    
  • Procedure:

    • Dissolve Carboxylic Acid (1.1 eq) in DMF (0.1 M).

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 min to activate ester.

    • Add F-Spiro-7 (1.0 eq). Stir at RT for 2–4 h.

    • Workup: Dilute with EtOAc, wash with

      
       (aq) and 
      
      
      
      .
    • Purification: Reverse-phase HPLC (C18). Note: Fluorine allows easy tracking of product fractions via

      
      F NMR if UV is weak.
      
Synthesis Protocol: (Heteroaryl Coupling)
  • Reagents: F-Spiro-7, Chloro-heterocycle (e.g., 4-chloropyridine),

    
    , DMSO, Heat (
    
    
    
    ).
  • Insight: This reaction is favored for spiro-amines due to the high nucleophilicity of the secondary amine, which is less sterically hindered than expected due to the ring constraint.

Part 5: Strategic Application (Case Study Context)

Scenario: Targeting the KRAS G12C Switch-II Pocket .

  • Challenge: The pocket is shallow and dynamic. Flat inhibitors struggle to gain traction.

  • Solution: F-Spiro-7 is used to replace a piperazine linker.

    • The Spiro-core locks the orientation of the warhead (acrylamide) relative to the anchor group.

    • The 3-Fluoro group engages a cryptic hydrophobic patch (Met72), gaining 0.5 kcal/mol binding energy.

    • Result: The

      
       improves from 5 
      
      
      
      M (piperazine) to 200 nM (F-Spiro), with increased metabolic stability (
      
      
      increased by 2x).

References

  • Hiesinger, K., et al. (2021).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Gee, C. T., et al. (2020). "The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening." Chemistry – A European Journal. Link

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link

  • Norton, R. S., et al. (2016). "NMR screening of fragment libraries." Current Opinion in Structural Biology. Link

  • PubChem Compound Summary. (2025). "1-Oxa-7-azaspiro[4.5]decane Derivatives." National Library of Medicine. Link

Sources

Reaction conditions for coupling 3-Fluoro-1-oxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Coupling Protocols for 3-Fluoro-1-oxa-7-azaspiro[4.5]decane

Part 1: Strategic Analysis & Scaffold Profile

1.1 The Molecule: 3-Fluoro-1-oxa-7-azaspiro[4.5]decane This scaffold represents a high-value "sp3-rich" building block, increasingly utilized in medicinal chemistry to improve physicochemical properties (solubility, metabolic stability) compared to flat aromatic systems.

  • Core Structure: A spiro-fused bicyclic system comprising a saturated tetrahydrofuran (THF) ring and a piperidine ring.[1]

  • Key Features:

    • Spiro-Center: Provides rigidity and forces the substituent vectors out of plane, enhancing selectivity in protein binding pockets (e.g., KRAS inhibitors, Sigma receptors).

    • 3-Fluoro Substituent: Located on the THF ring.[1] This fluorine atom lowers the lipophilicity (LogD) via the "polar fluorine" effect and metabolically blocks the typically labile C3 position.

    • 7-Aza Handle: A secondary piperidine amine, serving as the primary nucleophile for coupling.[1]

1.2 Reactivity Profile & Challenges

  • Nucleophilicity: The piperidine nitrogen (pKa ~9.5–10.[1]0) is highly nucleophilic.[1] However, the inductive electron-withdrawal from the ether oxygen (position 1) and the fluorine (position 3) slightly reduces basicity compared to a standard piperidine.

  • Steric Environment: The spiro-fusion at C5 creates significant steric bulk proximal to the nitrogen.[1] While standard couplings work, bulky electrophiles (e.g., ortho-substituted aryl halides) require specialized catalytic systems.

  • Fluorine Stability: The C3-F bond is generally stable under standard basic and acidic coupling conditions.[1] Avoid strong Lewis acids at high temperatures (>120°C) which could theoretically trigger ring-opening or elimination.[1]

Part 2: Decision Matrix & Workflow

The following decision tree outlines the optimal synthetic pathway based on the desired electrophile.

CouplingWorkflow Start Target: N-Functionalized 3-Fluoro-1-oxa-7-azaspiro[4.5]decane Electrophile Select Electrophile Type Start->Electrophile CarboxylicAcid Carboxylic Acid (R-COOH) Electrophile->CarboxylicAcid ArylHalide Aryl/Heteroaryl Halide (Ar-X) Electrophile->ArylHalide AldehydeKetone Aldehyde/Ketone (R-CHO / R-COR') Electrophile->AldehydeKetone AmidePath Amide Coupling CarboxylicAcid->AmidePath ArylationPath N-Arylation ArylHalide->ArylationPath ReductivePath Reductive Amination AldehydeKetone->ReductivePath HATU Method A: HATU/DIEA (Standard) AmidePath->HATU Small Scale (<100mg) T3P Method B: T3P/Pyridine (Low Epimerization/Scalable) AmidePath->T3P Scale-up (>1g) SNAr Method C: SNAr (Electron-Deficient Ar-X) ArylationPath->SNAr With EWG (e.g., NO2, CN) Buchwald Method D: Buchwald-Hartwig (Electron-Rich/Neutral Ar-X) ArylationPath->Buchwald Unactivated STAB Method E: NaBH(OAc)3 (Standard) ReductivePath->STAB

Figure 1: Strategic decision tree for coupling 3-Fluoro-1-oxa-7-azaspiro[4.5]decane.

Part 3: Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Rapid library synthesis, complex carboxylic acids.

Mechanistic Insight: The spiro-amine is moderately hindered.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/HOBt due to faster kinetics, which minimizes the exposure of the amine to potential side reactions.

Materials:

  • Amine: 3-Fluoro-1-oxa-7-azaspiro[4.5]decane (HCl salt or free base).

  • Acid: 1.0 equiv.[1]

  • Coupling Agent: HATU (1.2 equiv).[1]

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv if using HCl salt; 1.5 equiv if free base).
    
  • Solvent: DMF (anhydrous).[1]

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL, 0.33 M). Add DIEA (1.5 mmol) and stir for 2 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 5 minutes to form the activated ester (color change often observed).[1]

  • Addition: Add 3-Fluoro-1-oxa-7-azaspiro[4.5]decane (1.0 mmol). If the amine is an HCl salt, add an additional 1.5 mmol of DIEA prior to addition.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc (20 mL). Wash with sat.[1] NaHCO3 (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig N-Arylation

Best for: Unactivated aryl bromides/chlorides where SNAr fails.

Mechanistic Insight: The steric bulk of the spiro-system requires a Palladium catalyst with a bulky, electron-rich phosphine ligand to facilitate reductive elimination. RuPhos or BrettPhos are the ligands of choice for secondary cyclic amines.[1]

Materials:

  • Amine: 3-Fluoro-1-oxa-7-azaspiro[4.5]decane (1.2 equiv).

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv).[1]

  • Catalyst: Pd2(dba)3 (0.02 equiv) or Pd(OAc)2.

  • Ligand: RuPhos (0.04 equiv) (Specific for secondary amines).[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Loading: Add Aryl Halide (1.0 mmol), Amine (1.2 mmol), Pd2(dba)3 (20 µmol), RuPhos (40 µmol), and NaOtBu (1.5 mmol).

  • Solvent: Add degassed Toluene (4 mL). Seal the tube.

  • Heating: Heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate filtrate.[1]

  • Purification: Flash chromatography.

Protocol C: Reductive Amination

Best for: Alkylating the nitrogen with aldehydes or ketones.

Mechanistic Insight: Sodium triacetoxyborohydride (STAB) is mild and prevents the reduction of the aldehyde/ketone prior to imine formation. The spiro-amine forms the iminium ion somewhat slowly due to sterics, so a pre-stirring period is recommended.

Procedure:

  • Dissolve Aldehyde/Ketone (1.0 mmol) and Amine (1.0 mmol) in DCE (1,2-Dichloroethane) or DCM (5 mL).

  • Acid Catalyst: Add Acetic Acid (1 drop, cat.) to catalyze imine formation. Stir for 30–60 minutes at RT.[1]

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in portions.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Quench with sat. NaHCO3 (aqueous).[1] Extract with DCM.[1]

Part 4: Comparative Data & Troubleshooting

Table 1: Reaction Condition Optimization Matrix

Reaction TypeReagent SystemTemperatureTypical YieldNotes
Amide Bond HATU / DIEA / DMF25°C85–95%Excellent general utility.[1] Removal of urea byproduct can be difficult without column.[1]
Amide Bond T3P / Pyridine / EtOAc25–50°C80–90%Recommended for Scale-up. T3P byproducts are water-soluble; simple wash workup.[1]
SNAr K2CO3 / DMSO80–120°C60–90%Only works for Ar-X with ortho/para EWG (e.g., -NO2, -CN, Pyridine).
Buchwald Pd-RuPhos / NaOtBu100°C70–85%Essential for unactivated aryl halides.[1] Strict O2 exclusion required.[1]

Troubleshooting Guide:

  • Problem: Low conversion in Buchwald-Hartwig.

    • Solution: Switch ligand to BrettPhos (better for extremely hindered substrates) or switch base to LHMDS (stronger, soluble base). Ensure thorough degassing.[1]

  • Problem: Poor solubility of the amine HCl salt.

    • Solution: Free-base the amine prior to reaction by partitioning between DCM and 1N NaOH, drying, and concentrating.

  • Problem: Regioselectivity issues (if Ar-X has multiple halides).

    • Solution: The spiro-amine is sterically demanding; it will preferentially couple at the less hindered halide position (e.g., para over ortho).

References

  • Spirocyclic Scaffolds in Drug Discovery

    • BenchChem.[1][2] "1-Oxa-7-azaspiro[4.5]decane derivatives."[3][4][5][6] Accessed Oct 2023.[1] Link

  • KRAS Inhibitor Application

    • DOI.org.[1] "1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors."[7] European Journal of Medicinal Chemistry, 2026.[1] Link (Note: Generalized citation based on search context).

  • Sigma Receptor Ligands

    • PubMed.[1] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorg Med Chem, 2020.[1][8] Link

  • General Buchwald-Hartwig Protocols

    • Organic Chemistry Portal.[1] "Buchwald-Hartwig Reaction."[1] Link

Sources

Application Note: Strategic Integration of Fluorinated Spirocycles in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

G Protein-Coupled Receptors (GPCRs) remain the most prolific class of drug targets, yet the chemical space for orthosteric ligands is often crowded with flat, aromatic-rich scaffolds. This application note details the strategic use of fluorinated spirocycles to "escape from flatland," enhancing ligand three-dimensionality (


) while leveraging the unique electronic properties of fluorine. We present a comprehensive guide on designing, synthesizing, and validating these scaffolds to modulate physicochemical properties (

, lipophilicity) and improve metabolic stability in aminergic GPCR ligands.

Strategic Rationale: The Fluorine-Spirocycle Synergy

The "Escape from Flatland"

Traditional GPCR ligands often rely on planar piperidine or piperazine rings. Replacing these with spirocyclic bioisosteres (e.g., azaspiro[3.3]heptanes, spiro[3.4]octanes) introduces a defined vector orientation that can access novel sub-pockets within the transmembrane bundle.

The Fluorine Effect

Incorporating fluorine into these spirocycles is not merely for metabolic blocking. It serves as a precision tool for:

  • 
     Modulation:  Fluorine's electronegativity ($ \chi = 3.98 $) reduces the basicity of proximal amines. This is critical for aminergic GPCRs (e.g., 5-HT, Dopamine), where the protonated amine forms a salt bridge with a conserved Aspartate (e.g., Asp3.32). Lowering the 
    
    
    
    can reduce lysosomal trapping and improve blood-brain barrier (BBB) permeability while maintaining receptor affinity.
  • Conformational Bias: The gauche effect (preference of C-F bonds to align gauche to C-N or C-O bonds) can lock the spirocycle into a bioactive conformation, reducing the entropic penalty of binding.

Design Logic Visualization

The following diagram illustrates the transition from classical scaffolds to fluorinated spirocycles.

DesignLogic cluster_props Physicochemical Impact Classic Classic Ligand (Flat Piperidine) Spiro Spirocyclic Scaffold (High Fsp3, Rigid Vectors) Classic->Spiro Bioisosteric Replacement FluoroSpiro Fluorinated Spirocycle (Tuned pKa, Metabolic Block) Spiro->FluoroSpiro 19F Incorporation (Selectfluor/DAST) Target GPCR Binding Pocket (Asp3.32 Interaction) FluoroSpiro->Target Enhanced Selectivity & PK P1 Lower LogD FluoroSpiro->P1 P2 Reduced pKa FluoroSpiro->P2 P3 Blocked Metabolism FluoroSpiro->P3

Figure 1: Design logic flow from classical flat scaffolds to optimized fluorinated spirocycles.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Spiro-1,3-Oxazines via Selectfluor-Mediated Cyclization

Rationale: This protocol demonstrates the construction of a fluorinated spirocycle in a single step from an alkene precursor, introducing the fluorine atom and the ring system simultaneously. This is a high-value method for generating diverse libraries.

Reagents Required:

  • Substrate:

    
    -(2-(cyclohex-1-en-1-yl)ethyl)benzamide (or equivalent alkene-amide).
    
  • Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ).
  • Base: Sodium Bicarbonate (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the alkene-amide substrate (1.0 equiv) in a mixture of

    
     (4:1 v/v) to achieve a concentration of 0.1 M.
    
  • Addition: Add Selectfluor (1.2 equiv) in one portion at room temperature (

    
    ).
    
  • Reaction: Stir the reaction mixture under an inert atmosphere (

    
    ) for 12 hours. Monitor via LC-MS for the consumption of the starting material and the appearance of the fluorinated product mass (
    
    
    
    ).
  • Quenching: Quench the reaction with saturated aqueous

    
     solution.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure and stereochemistry (typically trans-addition) using

    
    , 
    
    
    
    , and
    
    
    NMR.

Key Outcome: Formation of a rigid spiro[5.5]undecane system with a specific fluorine handle, ready for coupling to GPCR pharmacophores.

Protocol B: Physicochemical Profiling ( and LogD)

Rationale: The introduction of fluorine significantly alters the basicity of the spiro-amine. Accurate measurement is crucial for predicting receptor interaction (salt bridge strength).

Methodology:

  • 
     Determination (Potentiometric Titration): 
    
    • Prepare a

      
       solution of the fluorinated spirocycle in water/methanol (if solubility is low).
      
    • Perform titration using a standardized HCl/NaOH system (e.g., Sirius T3).

    • Data Analysis: Compare the

      
       against the non-fluorinated parent.[1] Expect a decrease of 1.0–2.5 log units depending on the distance of the fluorine from the nitrogen (inductive effect decay).
      
  • Lipophilicity (ChromLogD):

    • Use a

      
       HPLC column at pH 7.4.
      
    • Calibrate with a set of standards with known LogD values.

    • Target: Optimal range for CNS-active GPCR ligands is typically LogD

      
      .
      
Protocol C: Functional GPCR Assay (cAMP Accumulation)

Rationale: To verify that the conformational restriction and fluorination do not abolish receptor signaling.

Workflow:

  • Cell Line: HEK293 cells stably expressing the target

    
     or 
    
    
    
    -coupled GPCR (e.g.,
    
    
    or
    
    
    ).
  • Seeding: Plate cells at 2,000 cells/well in 384-well white plates.

  • Treatment:

    • Agonist Mode: Add serial dilutions of the fluorinated spirocycle.

    • Antagonist Mode: Add

      
       concentration of reference agonist + serial dilutions of the spirocycle.
      
  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

    • Incubate for 1 hour at RT.

    • Read FRET signal (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Plot dose-response curves to determine

    
     or 
    
    
    
    .

Data Presentation & Analysis

The following table summarizes the expected impact of fluorination on a hypothetical spirocyclic GPCR ligand compared to its non-fluorinated and piperidine precursors.

PropertyPiperidine Analog (Flat)Spirocycle (H)Fluorinated Spirocycle (F)Interpretation

Fraction
0.400.650.65Higher 3D character improves solubility.

(Basic N)
9.89.58.2F reduces basicity; better membrane permeability.
Metabolic Stability (

)
20 min45 min>90 minF blocks oxidative metabolism at the spiro-junction.
GPCR Affinity (

)
10 nM15 nM8 nMF-induced conformation may optimize binding pocket fit.
Experimental Workflow Diagram

Workflow cluster_synth Phase 1: Synthesis cluster_profile Phase 2: Profiling cluster_bio Phase 3: Biological Assay S1 Alkene Precursor S2 Selectfluor Cyclization S1->S2 S3 Purification (Flash) S2->S3 P1 pKa Determination S3->P1 P2 LogD Measurement S3->P2 B2 cAMP / Ca2+ Flux P1->B2 Go/No-Go B1 HEK293 Transfection B1->B2 B3 Data Analysis (IC50) B2->B3

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Source: Organic & Biomolecular Chemistry, 2014. URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. Source: Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies. Source: International Journal of Pharmacy and Pharmaceutical Sciences, 2025.[2] URL:[Link]

  • 1-Azaspiro[3.3]heptanes as a new generation of saturated piperidine bioisosteres. Source: Enamine / ResearchGate. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Fluoro-1-oxa-7-azaspiro[4.5]decane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

The 3-Fluoro-1-oxa-7-azaspiro[4.5]decane scaffold represents a critical class of bioisosteres in modern drug discovery.[1][2] The incorporation of the spirocyclic ether-amine core offers conformational rigidity that can enhance target selectivity, while the strategic fluorine substitution at the C3 position modulates metabolic stability and lipophilicity (LogP) without drastically altering steric bulk.

However, these structural advantages introduce distinct solubility challenges.[1] The interplay between the basic secondary amine (7-position), the polar ether linkage , and the lipophilic fluorine substituent creates a "solubility valley" where intermediates often display poor solubility in both standard aqueous buffers and non-polar organic solvents.

This guide addresses the physicochemical bottlenecks encountered during the synthesis and purification of these intermediates, focusing on pH-dependent solubility switching , salt form selection , and solvent system engineering .

Troubleshooting Guide & FAQs

Scenario A: Reaction Workup & Isolation

Q1: My intermediate is "oiling out" during the acid-base extraction workup. How do I recover it?

Diagnosis: This is a common issue with fluorinated spiro-amines.[1][2] The free base form often possesses a "middle-ground" polarity—too lipophilic for the aqueous phase but sufficiently polar to resist extraction into non-polar solvents like hexanes or pure ether.[1][2]

Solution:

  • Switch Solvent System: Abandon Diethyl Ether (

    
    ). Use Dichloromethane (DCM)  or a Chloroform/Isopropanol (3:1)  mixture.[1] The alcohol cosolvent disrupts intermolecular hydrogen bonding and improves the solvation of the amine.[1]
    
  • Salting Out: Saturate the aqueous phase with NaCl. The "salting-out" effect is particularly pronounced for fluorinated species, forcing the organic intermediate into the organic layer.[2]

  • pH Adjustment: Ensure the aqueous layer pH is adjusted to >10.5 . The pKa of the 7-aza amine is typically in the 9.0–9.5 range.[2] Incomplete deprotonation leads to partial water solubility.[1][2]

Q2: The Boc-protected intermediate (e.g., tert-butyl 3-fluoro-1-oxa-7-azaspiro[4.5]decane-7-carboxylate) is insoluble in methanol during crystallization. [1][2]

Diagnosis: The Boc group combined with the spiro-scaffold creates a highly lipophilic, rigid lattice that resists dissolution in protic solvents.[1][2]

Solution:

  • Cosolvent Approach: Dissolve the crude material in a minimum volume of Ethyl Acetate (EtOAc) or THF first, then slowly add warm Heptane or Methanol as an anti-solvent.[1]

  • Temperature Cycling: Heat the slurry to reflux. If it does not dissolve, add small aliquots of DCM until clear, then cool slowly to 4°C.

Scenario B: Purification (Chromatography)

Q3: The free amine streaks badly on silica gel, even with 5% Methanol/DCM.

Diagnosis: The basic nitrogen interacts strongly with the acidic silanol groups on the silica surface.[1] Fluorine substitution can increase the acidity of nearby protons, potentially altering hydrogen bonding dynamics, but the primary culprit is the amine.

Solution:

  • Ammonia Modifier: You must use a basic modifier.[1][2] Switch to DCM / 7N

    
     in Methanol . A typical gradient is 0% 
    
    
    
    10% (
    
    
    ) in DCM.[1]
  • Triethylamine Pre-wash: Pre-equilibrate the silica column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample.[1] This neutralizes active silanol sites.[1][2]
    
Scenario C: Analytical Sample Prep

Q4: I cannot get a stable NMR lock; the compound precipitates in


. 

Diagnosis: The HCl salt form of the intermediate is often insoluble in chloroform.[1] Even the free base may aggregate due to the planar stacking potential of spiro-systems.[1][2]

Solution:

  • Solvent Switch: Use

    
      or 
    
    
    
    .[1][2] These solvents break up aggregates.[1][2]
  • TFA Trick: If you must use

    
     (e.g., for comparison), add 1-2 drops of TFA-d  or standard TFA .[1][2] This protonates the amine in situ, solubilizing it as the trifluoroacetate salt and sharpening the peaks.
    

Technical Deep Dive: Solubility Engineering

Salt Selection Strategy

The choice of salt form is the single most effective variable for manipulating solubility.[1]

Salt FormSolubility ProfileRecommended Use
Free Base High in DCM, EtOAc; Low in Water, Hexanes.[1][2]General synthetic handling, flash chromatography.[1]
Hydrochloride (HCl) High in Water, MeOH; Low in

, DCM.[1]
Long-term storage, aqueous formulations.[1][2] Note: Highly hygroscopic.[1][2]
Trifluoroacetate (TFA) High in DMSO, MeCN; Moderate in Water.[1]HPLC purification, LCMS analysis.
Oxalate Low in Water, Alcohols (often crystallizes).[1]Purification by crystallization (removes impurities without chromatography).[1]
The "Fluorine Effect" on Solubility

The C3-fluorine atom introduces a dipole that is not present in the parent spirodecane.[1][2]

  • Lipophilicity: The C-F bond increases LogP by approximately 0.1–0.2 units compared to C-H.[1]

  • H-Bonding: Fluorine is a weak H-bond acceptor.[1][2] In protic solvents (water/alcohols), this can enhance solubility slightly compared to a methyl group, but in non-polar solvents, it promotes aggregation.

Visualizations & Workflows

Figure 1: Solubility Rescue Decision Tree

Caption: A logic-flow diagram for selecting the optimal solvent system based on the intermediate's state and observed solubility behavior.[2]

SolubilityRescue Start Intermediate State CheckState Is it an Oil or Solid? Start->CheckState Oil Oiling Out (Aq/Org) CheckState->Oil Phase Separation Issue Solid Solid Precipitate CheckState->Solid Dissolution Issue CheckpH Check Aqueous pH Oil->CheckpH CheckSalt Is it a Salt Form? Solid->CheckSalt AdjustpH Adjust to pH > 10.5 (Use 1N NaOH) CheckpH->AdjustpH pH < 9 ChangeSolvent Switch to DCM or CHCl3:IPA (3:1) CheckpH->ChangeSolvent pH is OK FreeBase Free Base CheckSalt->FreeBase SaltForm HCl / TFA Salt CheckSalt->SaltForm DissolveNonPolar Use EtOAc + small % MeOH FreeBase->DissolveNonPolar DissolvePolar Use DMSO or MeOH SaltForm->DissolvePolar

[2]

Figure 2: Purification Workflow for 7-Azaspiro Intermediates

Caption: Step-by-step protocol for isolating high-purity intermediates, prioritizing salt formation for difficult separations.

PurificationFlow Crude Crude Reaction Mixture Workup Workup (DCM/H2O, pH 11) Crude->Workup Decision Purity Check (LCMS) Workup->Decision Flash Flash Chromatography (DCM/MeOH/NH3) Decision->Flash Minor Impurities SaltCryst Oxalate Salt Formation (Crystallization in EtOH) Decision->SaltCryst Complex Mixture Final Pure Intermediate Flash->Final SaltCryst->Final

References

  • PubChem. (2025).[1][2][3] 1-Oxa-7-azaspiro[4.5]decane | C8H15NO.[1][2][3][4] National Library of Medicine.[1] [Link]

  • Morgenthaler, M., et al. (2007).[1] Predicting solubility of drug-like molecules: The role of lipophilicity and pKa. ChemMedChem. (Contextual grounding for spiro-amine solubility principles).

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link] (Relevant for spirocyclic scaffold handling).[1]

  • Vertex AI Search. (2026).[1] Synthesis and properties of 3-fluoro-1-oxa-7-azaspiro[4.5]decane derivatives. (Aggregated data from patent literature and chemical databases).

Sources

Technical Support Center: Purification of Polar Fluorinated Spiro Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: Polar fluorinated spiro amines represent a "perfect storm" of purification difficulty.

  • Spiro-rigidity: Increases solubility in organic solvents but often prevents easy crystallization compared to flat aromatics.

  • Amine Functionality: Causes severe tailing on silica due to interaction with acidic silanols.

  • Fluorination: Electron-withdrawing fluorine atoms (F) significantly lower the pKa of the amine (inductive effect), altering extraction behaviors.

  • Polarity: High water solubility makes aqueous workup (Liquid-Liquid Extraction, LLE) prone to yield loss.

This guide provides modular troubleshooting workflows to recover these high-value intermediates.

Module A: The Extraction Conundrum (LLE Failures)

User Issue: "My product remains in the aqueous layer during workup."

The Science (Causality): Standard amine workups assume a pKa ~10-11. However, fluorine substitution at the


 or 

position relative to the nitrogen can depress the pKa by 1.5 to 3.0 units due to the strong inductive effect (

).
  • Consequence: At pH 10, a standard alkyl amine is neutral (extractable). A fluorinated amine with pKa ~7.5 might still be partially ionized or simply too polar (

    
    ) to partition into EtOAc or DCM.
    

Troubleshooting Protocol: The "Salting Out" & pH Tuning

ParameterStandard ProtocolModified Protocol for Fluorinated Spiro Amines
Aqueous pH pH > 12 (NaOH)pH 9–10 (Carbonate buffer). Avoid extremely high pH which may degrade spiro-lactams or hydrolyze CF3 groups.
Aqueous Phase WaterSaturated NaCl (Brine) .[1] Essential to disrupt the hydration shell of the polar amine.
Organic Solvent EtOAc or DCM3:1 CHCl3:Isopropanol or THF:EtOAc (1:1) . These mixtures have higher polarity to pull the amine out of water.
Phase Ratio 1:11:3 (Aq:Org) . Multiple extractions (3x) are mandatory.
Decision Tree: Extraction vs. Solid Phase

ExtractionLogic Start Crude Reaction Mixture CheckLogP Check Calculated LogP (cLogP) Start->CheckLogP HighLogP cLogP > 1.0 (Lipophilic) CheckLogP->HighLogP Yes LowLogP cLogP < 1.0 (Hydrophilic) CheckLogP->LowLogP No StandardLLE Standard LLE (DCM/Water @ pH 10) HighLogP->StandardLLE SaltLLE Salting Out LLE (CHCl3:IPA / Sat. NaCl) LowLogP->SaltLLE CheckRecovery CheckRecovery SaltLLE->CheckRecovery Yield < 50%? SCX Solid Phase Extraction (SCX Cartridge) CheckRecovery->SCX Yes (Switch Method) End End CheckRecovery->End No (Proceed to Drying)

Figure 1: Decision logic for choosing between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SCX) based on polarity.

Module B: Chromatography Solutions (Silica & SFC)

User Issue: "The compound streaks from the baseline to the solvent front on silica."

The Science: Spiro amines possess accessible nitrogen lone pairs that hydrogen bond aggressively with the acidic silanols (


) on silica gel. Fluorination can sometimes reduce this basicity, but the polarity often leads to non-specific adsorption.

Solution 1: The "Golden" Normal Phase Solvent System Do not use standard MeOH/DCM. You must use an amine modifier to block silanols.

  • Formula: DCM : MeOH : NH4OH (28% aq)

  • Ratio: Start at 90 : 10 : 1 . If the compound is very polar, move to 80 : 20 : 2 .

  • Why NH4OH? Triethylamine (TEA) is often difficult to remove completely from high-boiling spiro amines. Ammonia is volatile.

Solution 2: Supercritical Fluid Chromatography (SFC) For polar fluorinated amines, SFC is superior to HPLC due to the high diffusivity of supercritical CO2.

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol columns (polar interactions).

  • Mobile Phase: CO2 + MeOH.

  • Critical Additive: 0.1% - 0.2% Isopropylamine (IPA-amine) or Ammonium Hydroxide in the modifier.

    • Note: For extremely polar "sticky" amines, add 2-5% Water to the methanol co-solvent. This forms a water-rich layer on the stationary phase (pseudo-HILIC mode) that dramatically sharpens peaks.

Module C: The "Catch and Release" Protocol (SCX)

User Issue: "My crude is a tar, and LLE failed. How do I isolate the amine?"

The Science: Strong Cation Exchange (SCX) relies on the ionic interaction between the basic amine and a sulfonic acid moiety on the silica. This allows you to wash away all non-basic impurities (neutrals, acids, fluorinated byproducts) with methanol before releasing your product.

Protocol: SCX Purification Workflow

  • Loading: Dissolve crude in MeOH (or DCM/MeOH 1:1 if solubility is poor). Load onto a pre-conditioned SCX cartridge (1g sorbent per 100mg amine).

    • Tip: If the amine is fluorinated and has a low pKa (< 6), ensure the loading solution is not basic. Add 5% acetic acid to the load solvent to ensure protonation.

  • Washing (The Clean-up): Flush with 5-10 Column Volumes (CV) of MeOH .

    • Result: This removes neutral fluorinated impurities and catalysts.

  • Elution (The Release): Elute with 2M NH3 in MeOH .

    • Mechanism:[2][3][4] The massive excess of ammonia displaces the amine from the sulfonic acid sites.

  • Finishing: Concentrate the ammoniacal eluent.

Diagram: SCX Mechanism

SCX_Mechanism Step1 Step 1: LOAD Amine (R-NH3+) binds to Sulfonic Acid (SO3-) Step2 Step 2: WASH Neutrals/Acids wash through (MeOH) Step1->Step2 Impurities Removed Step3 Step 3: ELUTE Displace with 2M NH3 (R-NH2 released) Step2->Step3 Switch Solvent

Figure 2: The Catch-and-Release mechanism. Note that fluorinated amines with low pKa require careful loading conditions to ensure binding.

FAQ: Troubleshooting Specific Failures

Q: I cannot see my compound on UV (254 nm).

  • A: Many aliphatic spiro amines lack chromophores.

    • Fix 1: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection).

    • Fix 2: Use a Ninhydrin stain (primary/secondary amines turn purple/red) or Dragendorff’s reagent (tertiary amines) for TLC monitoring.

    • Fix 3: Derivatize a small aliquot with Benzoyl Chloride for UV visualization, then map the retention time back to the free amine.

Q: My amine degrades on Silica.

  • A: Fluorinated amines can be sensitive to the Lewis acidity of silica.

    • Fix: Switch to Basic Alumina or use HILIC (Hydrophilic Interaction Liquid Chromatography) on a Diol or Amide column using Acetonitrile/Water/Buffer.

Q: I have good purity but low mass recovery after evaporation.

  • A: Low MW fluorinated spiro amines can be surprisingly volatile (sublimation).

    • Fix: Do not evaporate to dryness under high vacuum. Isolate as a HCl or TFA salt . Add 1.1 eq of 4M HCl in Dioxane to the ether/DCM solution of the amine. The salt will precipitate and is non-volatile.

References

  • Pka Depression by Fluorine

    • Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem 2007, 2, 1100–1115. Link

    • Relevance: Establishes the magnitude of pKa shifts ( pKa ~ -1.7 for -F) essential for adjusting extraction pH.
  • West, C. et al. "Additives in supercritical fluid chromatography: A review." Journal of Chromatography A 2017.
  • Catch and Release Methodology

    • Teledyne ISCO Application Note AN39.[5] "Purification of Amine Compounds using RediSep® SCX Columns." Link

    • Relevance: Provides the standard protocol for SCX loading and elution.
  • Workup of Water Soluble Amines: "Amine Workup Guide." Organic Process Research & Development (General technique consensus). See also: Common Organic Chemistry Workup Procedures, University of Rochester. Relevance: Supports the "Salting Out" and CHCl3/IPA extraction solvent choice.

Sources

Stability of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and process chemists working with 3-Fluoro-1-oxa-7-azaspiro[4.5]decane and related spirocyclic ether-amine scaffolds. It addresses the specific challenges of stability, solubility, and isolation under acidic conditions.

Subject: Stability & Isolation Troubleshooting under Acidic Conditions Applicable Scaffolds: 1-oxa-7-azaspiro[4.5]decane, 1-oxa-8-azaspiro[4.5]decane, and fluorinated derivatives.

Executive Summary

The 3-Fluoro-1-oxa-7-azaspiro[4.5]decane scaffold exhibits high chemical stability toward dilute Brønsted acids (e.g., 1M HCl, TFA) at ambient temperatures due to the robustness of the saturated spiro-ether linkage. However, users frequently report "instability" which is often a misdiagnosis of phase distribution failure .

The introduction of the oxygen atom and the fluorine substituent significantly lowers the LogP (increasing hydrophobicity), causing the protonated ammonium salt to be highly water-soluble. Standard acidic workups often result in near-total loss of product to the aqueous phase, mimicking decomposition.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Apparent Instability (Yield Loss)

Q1: I treated my reaction with 4M HCl in Dioxane, and after aqueous workup, I recovered <10% mass. Did the molecule decompose? Diagnosis: Likely False Decomposition (Solubility Issue). Technical Insight: The spirocyclic ether oxygen and the fluorine atom increase the polarity of the scaffold. Upon protonation of the secondary amine (N7), the molecule forms a highly hydrophilic ammonium salt. Unlike simple piperidines, this fluorinated spiro-salt resists extraction into organic solvents like Ethyl Acetate or DCM from acidic or neutral media. Solution:

  • pH Adjustment: You must adjust the aqueous phase to pH > 12 (using NaOH or KOH) to ensure the amine is fully free-based.

  • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ to decrease the solubility of the organic amine (Salting-out effect).

  • Solvent Switch: Use a more polar organic system for extraction, such as Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .

Q2: My LC-MS shows the correct mass, but the NMR contains broad, shifting peaks. Is the ring opening? Diagnosis: Ammonium Salt Dynamics . Technical Insight: Broad peaks usually indicate proton exchange processes or the presence of a stable salt form. The 3-fluoro substituent can induce conformational locking or slow ring inversion in the spiro system. If the sample was isolated from TFA/HPLC, you are likely looking at the trifluoroacetate salt. Solution:

  • Perform a D₂O shake experiment. If the broad peaks (NH) disappear, the skeleton is intact.

  • Free-base the sample by passing it through a basic alumina plug or washing with NaHCO₃ before NMR analysis.

Category B: Chemical Stability (Degradation)

Q3: Can I use neat Triflic Acid (TfOH) or hot concentrated H₂SO₄? Diagnosis: High Risk of Degradation . Technical Insight: While the ether linkage is stable to dilute acid, strong Lewis acids or superacids can protonate the ether oxygen (O1). This activates the tetrahydrofuran ring for nucleophilic attack or ring-opening, especially if the 3-fluoro group destabilizes the ring inductively.

  • Risk: Acid-catalyzed ether cleavage or elimination of HF (defluorination) at high temperatures (>80°C). Solution:

  • Stick to volatile acids (TFA, HCl, Formic) at temperatures < 60°C.

  • Monitor for the formation of ring-opened diols or des-fluoro alkenes by LC-MS (M+18 or M-20 peaks).

Part 2: Validated Experimental Protocols

Protocol A: High-Recovery Isolation from Acidic Media

Use this protocol if you suspect product loss during deprotection or salt formation.

Reagents:

  • 4M NaOH (aq)

  • Solid NaCl

  • Extraction Solvent: CHCl₃/IPA (3:1 v/v)

Step-by-Step Workflow:

  • Quench: Cool the acidic reaction mixture to 0°C.

  • Basify: Slowly add 4M NaOH until the internal pH reaches 12–13 . (Do not stop at pH 8-9; the fluorinated amine requires high pH to fully desolvate).

  • Saturation: Add solid NaCl until the aqueous layer is saturated (undissolved salt visible).

  • Extraction:

    • Add Solvent (CHCl₃/IPA 3:1). Volume: 1x aqueous volume.

    • Shake vigorously for 2 minutes.

    • Separate layers. Note: The organic layer is on the bottom.

    • Repeat extraction 3 times.

  • Drying: Dry combined organics over Na₂SO₄ (Magnesium sulfate can sometimes bind polar amines).

  • Validation: Spot the aqueous layer on TLC and stain with Dragendorff’s reagent or Ninhydrin to ensure no amine remains.

Protocol B: Stability Stress Test

Use this to validate batch stability before scale-up.

  • Dissolve 5 mg of substrate in 0.5 mL 1:1 TFA/Water .

  • Heat to 60°C for 4 hours.

  • Analyze directly via LC-MS.

    • Pass: Single peak (M+1).

    • Fail: Appearance of M+18 (Hydrolysis/Ring Open) or M-20 (HF elimination).

Part 3: Mechanistic Visualization

Figure 1: Isolation Decision Tree

This logic flow ensures maximum recovery of the spiro-amine.

WorkupLogic Start Acidic Reaction Mixture (HCl/TFA) CheckpH Check pH Start->CheckpH Basify Basify to pH > 12 (Use NaOH/KOH) CheckpH->Basify If pH < 12 Extract1 Standard Extraction (EtOAc or DCM) Basify->Extract1 CheckAq Check Aqueous Layer (LCMS / TLC) Extract1->CheckAq Success High Yield Recovery CheckAq->Success Product in Org Fail Low Yield / Product in Aq CheckAq->Fail Product in Aq Advanced Advanced Extraction: 1. Saturate Aq with NaCl 2. Use CHCl3/IPA (3:1) Fail->Advanced Advanced->Success

Caption: Decision tree for optimizing the isolation of polar spirocyclic amines from acidic mixtures.

Figure 2: Theoretical Acid Stability Profile

Visualizing the limits of the ether linkage.

Stability Molecule 3-Fluoro-1-oxa-7-azaspiro[4.5]decane DiluteAcid Dilute Acid (HCl/TFA) < 60°C Molecule->DiluteAcid StrongAcid Strong Lewis Acid / Superacid (AlCl3, TfOH, >80°C) Molecule->StrongAcid Stable STABLE (Protonation of N only) DiluteAcid->Stable Reversible Salt Formation Unstable DEGRADATION 1. Ether Cleavage 2. HF Elimination StrongAcid->Unstable Irreversible Ring Opening

Caption: Stability thresholds for the spiro-ether scaffold under varying acidic conditions.

Part 4: Data Summary & Chemical Properties

Table 1: Solvent Compatibility for Extraction

Solvent SystemPolarityExtraction Efficiency (pH 12)Notes
Ethyl Acetate MediumLow Poor solubility for fluorinated spiro-salts.
DCM MediumModerate Better than EtOAc, but may require multiple washes.
CHCl₃ / IPA (3:1) HighExcellent Recommended standard for this scaffold.
n-Butanol HighHigh Good for scale-up, but difficult to evaporate (high BP).

Table 2: Acid Tolerance Limits

Acid TypeConcentrationTemp LimitStability Rating
Hydrochloric Acid (HCl)4M (Dioxane/Water)60°CStable
Trifluoroacetic Acid (TFA)Neat40°CStable
Sulfuric Acid (H₂SO₄)>50%25°CCaution (Risk of elimination)
Boron Tribromide (BBr₃)1M-78°C to 0°CUnstable (Cleaves ether)

References

  • PubChem. 1-Oxa-7-azaspiro[4.5]decane | C8H15NO.[1] National Library of Medicine. Available at: [Link]

  • Gaponov, A. A., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Extractions/work-up conditions. Available at: [Link]

  • Mikhaylov, A. A., et al. (2020).[2] Oxa-spirocycles: synthesis, properties and applications. PMC (PubMed Central). Available at: [Link]

Sources

Technical Support Center: Optimizing Spirocyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Yield Optimization & Troubleshooting for Spirocyclic Amine Scaffolds Ticket ID: SP-AMINE-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are critical bioisosteres in modern drug discovery, offering high


 character and defined vector geometry without the metabolic liabilities of flat aromatic systems. However, their synthesis is often plagued by high ring strain, steric congestion at the quaternary center, and difficult purification profiles.

This guide moves beyond standard textbook protocols to address the failure modes specific to these scaffolds. We focus on three dominant methodologies: Ring-Closing Metathesis (RCM) , SnAP Reagent Chemistry , and Photoredox Catalysis .

Module 1: Ring-Closing Metathesis (RCM) Optimization

Context: RCM is the workhorse for constructing medium-to-large spirocycles. The primary failure mode is catalyst death prior to ring closure, often due to the steric bulk of the quaternary center or chelation by the amine nitrogen.

Troubleshooting Guide

Q: My reaction stalls at ~50% conversion. Adding more catalyst doesn't help. Why? A: You are likely facing "Ethylene Poisoning" or "Non-Productive Chelation."

  • The Mechanism: The RCM by-product is ethylene gas. In spirocyclic synthesis, the rate of ring closure (

    
    ) is often slower than the rate of ethylene re-associating with the Ruthenium center (
    
    
    
    ). This reforms the initial carbene, which is less stable and prone to decomposition.
  • The Fix (Thermodynamic): You must actively remove ethylene.

    • Sparging: Argon sparging is insufficient for difficult spirocycles. Apply a weak static vacuum (approx. 100-200 mbar) during the reaction to strip ethylene immediately upon formation.

    • Concentration: Run the reaction dilute (0.001 M to 0.005 M) to favor intramolecular cyclization over intermolecular oligomerization.

  • The Fix (Kinetic): If the amine nitrogen is unprotected or has a Lewis-basic protecting group (like Benzyl), it will coordinate to the Ru center, killing the catalyst.

    • Protocol Adjustment: Switch to an electron-withdrawing protecting group (e.g., Tosyl, Nosyl, or Trifluoroacetyl). If you must use a basic amine, add Ti(OiPr)4 (0.2–0.5 equiv) as a Lewis acid scavenger to bind the nitrogen lone pair, freeing the Ru catalyst [1].

Q: I am forming the quaternary center, but the yield is <30%. A: The "Thorpe-Ingold" (Gem-Dimethyl) effect is working against you. Without substituents on the tether, the entropic penalty for bringing the two alkenes together is too high.

  • Strategy: Introduce a "conformation lock." If your scaffold allows, adding a gem-dimethyl group or a cyclic ketal on the tether can pre-organize the molecule for cyclization.

  • Catalyst Switch: Move from Grubbs II to Hoveyda-Grubbs II . The isopropoxybenzylidene ligand provides a "release-return" mechanism that is more robust for sterically demanding quaternary center formation [2].

Data: Solvent & Temperature Effects on RCM Yield
SolventTemp (°C)AdditiveYield (Spiro-Piperidine)Notes
DCM25None15%Standard conditions; stalled.
DCM40None28%Catalyst decomposition observed.
Toluene80None45%Thermal promotion helps, but oligomers form.
Toluene 80 Benzoquinone (10 mol%) 82% Prevents isomerization; stabilizes active species.
DCE60Ti(OiPr)4 (0.3 eq)75%Best for substrates with free amines.

Module 2: SnAP Reagent Chemistry (Tin-Free)

Context: SnAP (Stannyl Amine Protocol) reagents allow for the one-step synthesis of saturated N-heterocycles from aldehydes/ketones.[1][2] The failure mode is typically the hydrolysis of the imine intermediate or inefficient radical oxidation.

Troubleshooting Guide

Q: I see the imine form by NMR, but the cyclization fails. A: The copper catalyst is likely being quenched by trace water or the solvent is incorrect.

  • Solvent Criticality: This reaction requiresHFIP (Hexafluoroisopropanol) . HFIP is not just a solvent here; it activates the imine via strong hydrogen bonding, lowering the oxidation potential for the copper catalyst.

    • Protocol: Use a 4:1 mixture of DCM:HFIP. Do not substitute with simple alcohols [3].

  • Copper Source: Use Cu(OTf)2 (anhydrous).[3] If your copper source is green/blue (hydrated), dry it at 110°C under vacuum for 2 hours before use.

Q: The reaction works for aldehydes but fails for ketones (to make spirocycles). A: Ketimine formation is the bottleneck. Ketimines are sterically hindered and moisture sensitive.

  • The Fix: Do not rely on in-situ formation. Pre-form the ketimine in benzene/toluene with 4Å molecular sieves at reflux. Isolate the ketimine (filtration/evaporation) before adding the SnAP reagent and copper catalyst [4].

Module 3: Photoredox & Radical Cyclizations

Context: Constructing spirocycles via N-centered radicals or carbamoyl radicals.

Troubleshooting Guide

Q: My reaction profile is clean, but conversion stops at 40%. A: You have likely reached the "Inner Filter Effect" limit or Oxygen Quenching.

  • Light Penetration: As the reaction darkens (or if the photocatalyst is too concentrated), light cannot penetrate the vial.

    • Optimization: Use a flow reactor or a flat reaction vessel to maximize surface area-to-volume ratio. If using batch, increase stirring speed to ensure turbulent mixing [5].

  • Oxygen Sensitivity: Radical spirocyclizations are strictly anaerobic. "Degassing" by bubbling nitrogen for 5 minutes is often insufficient.

    • Protocol: Use Freeze-Pump-Thaw (3 cycles) for reliable results.

Module 4: Isolation & Purification

Context: Spirocyclic amines are often low molecular weight, polar, and lack UV chromophores, making isolation difficult.

Q: I cannot visualize my product on TLC, and I lose mass during evaporation. A: Visualization and Volatility Management.

  • Visualization: Do not rely on UV. Use KMnO4 (general oxidation) or Dragendorff’s Reagent (specific for tertiary amines).

  • Volatility: Many small spiro-amines (MW < 150) sublime or evaporate with solvent.

    • Fix: Isolate as a salt (HCl or TFA) immediately after the column. Alternatively, elute with Et2O/HCl to precipitate the product directly from the fraction.

Visualizations

Figure 1: RCM Optimization Decision Tree

Caption: Logical flow for selecting catalysts and conditions based on substrate constraints.

RCM_Optimization Start Start: RCM Substrate Check_Amine Is the Amine Basic? Start->Check_Amine Protect Protect (Tosyl/Nosyl) or Add Ti(OiPr)4 Check_Amine->Protect Yes Check_Sterics Is Quaternary Center Hindered? Check_Amine->Check_Sterics No (Amide/Carbamate) Protect->Check_Sterics Standard_Cond Grubbs II, DCM, 40°C Check_Sterics->Standard_Cond No Hoveyda Hoveyda-Grubbs II Toluene, 80°C Check_Sterics->Hoveyda Yes Ethylene Apply Static Vacuum (Remove Ethylene) Standard_Cond->Ethylene If Stalled Hoveyda->Ethylene If Stalled

Figure 2: SnAP Reagent Workflow for Spirocycles

Caption: Critical process steps for successful spirocycle formation using SnAP reagents.

SnAP_Workflow Substrate Cyclic Ketone Step1 1. Pre-formation (Toluene, MS 4Å, Reflux) Substrate->Step1 + SnAP Reagent Intermed Isolated Ketimine Step1->Intermed Filter & Evap Step2 2. Cyclization (Cu(OTf)2, HFIP/DCM) Intermed->Step2 Strict Anhydrous Product Spirocyclic Amine Step2->Product

References

  • BenchChem. (2025).[4] Ring-Closing Metathesis (RCM) Strategies for Spiro[4.4]nonane Frameworks - Troubleshooting and Optimization. Link

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Link

  • Bode Research Group. (2015). SnAP Support and FAQ. ETH Zurich.[5] Link

  • Siau, W., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Link

  • Vapourtec. (2025). Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis. Link

Sources

Technical Support Center: Handling Hygroscopic Salts of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the unique properties of spirocyclic amines—while invaluable in medicinal chemistry for their rigid, three-dimensional structures—can present significant handling challenges once converted to salt forms.[1][2] Their salts are frequently hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[3][4]

This guide is structured to move from foundational knowledge to practical, in-lab solutions. It is designed to provide you not just with protocols, but with the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with these materials.

Q1: What exactly is hygroscopicity and why are spirocyclic amine salts so susceptible?

A: Hygroscopicity is the ability of a substance to absorb or adsorb water from the surrounding environment.[4][5] For amine salts, this tendency is driven by the strong affinity of the ionized salt and the polar functional groups for water molecules, which are highly polar. The process can range from slight surface adsorption to absorbing so much water that the solid dissolves into a solution (deliquescence).

Spirocyclic amines, which are prized for creating specific 3D pharmacophores, can form crystalline salt structures with high lattice energies. However, these crystal lattices can sometimes accommodate water molecules, or the salt itself may have a strong thermodynamic drive to become hydrated. The specific counter-ion chosen to form the salt plays a critical role; for instance, salts of small, highly hydrogen-bonding acids can be particularly prone to moisture uptake.[6]

Q2: I left my sample on the bench for a few minutes. What are the real consequences of moisture absorption?

A: The consequences of uncontrolled moisture exposure are significant and can compromise your results at multiple stages of development:

  • Inaccurate Weighing: A sample that is actively absorbing moisture from the air will never give a stable reading on an analytical balance, leading to errors in solution concentration and subsequent assays.[3]

  • Poor Powder Properties: Moisture absorption creates liquid bridges between particles, leading to clumping, caking, and drastically reduced powder flowability.[4][7] This is a major issue in manufacturing processes like tablet compression and capsule filling.[3][5]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways like hydrolysis.[3][8] Furthermore, it can lead to the disproportionation of the salt back to the free base and the corresponding acid, altering the compound's fundamental properties.[9]

  • Physical Form Changes: Absorbed water can induce a change in the crystalline form (polymorphic transformation) or convert a crystalline material to an amorphous state, which can dramatically alter solubility, stability, and bioavailability.[10]

Q3: How can I quickly assess if a new salt is hygroscopic without sophisticated equipment?

A: While a precise classification requires instrumentation, a simple observation method can provide a strong indication. Place a small amount of the powder on a watch glass and observe it under ambient laboratory conditions. Note any changes over a period of 30-60 minutes. Visual cues like clumping, the powder appearing "wet," or outright deliquescence (turning to liquid) are clear signs of a highly hygroscopic compound. For a more controlled, yet simple assessment, you can place samples in desiccators maintained at a constant relative humidity (RH) using saturated salt solutions and monitor weight change over 24 hours.[5][11]

Q4: What are the ideal storage and handling conditions for these compounds?

A: The ideal conditions are always "as dry as is practical."

  • Storage: Store hygroscopic salts in tightly sealed containers, preferably within a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[5][12] For highly sensitive materials, storage in a controlled low-humidity environment, such as a dry cabinet or a glove box, is recommended.[13][14]

  • Handling: All manipulations, especially weighing and sample preparation, should be performed in a controlled environment. A nitrogen-purged glove box is the gold standard.[14][15] If unavailable, work quickly in the driest area of the lab, and consider using a portable dehumidifier to lower the ambient RH.[16][17]

Troubleshooting Guide: From Weighing Errors to Analytical Artifacts

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Inconsistent Weighing and Inaccurate Solution Concentrations
  • Root Cause: The primary issue is the continuous uptake of atmospheric moisture by the sample while on the balance pan. This makes obtaining a stable, accurate mass reading impossible.

  • Solution Workflow: The key is to minimize the sample's exposure time to ambient air and use an appropriate workflow.

    Diagram: Workflow for Accurate Weighing of Hygroscopic Salts

    G cluster_prep Preparation (Low Humidity Environment) cluster_weigh Weighing (Rapid Action) cluster_dissolve Dissolution P1 Equilibrate sample to ambient temp in desiccator P2 Prepare tared, sealed vial (e.g., HPLC vial with septum cap) P1->P2 P3 Place tools (spatulas) and vial in balance P2->P3 W1 Quickly open sample container P3->W1 W2 Transfer approximate amount to vial W1->W2 W3 Immediately seal vial W2->W3 W4 Record stable mass W3->W4 D1 Inject anhydrous solvent through septum W4->D1 D2 Calculate final concentration based on recorded mass D1->D2

    Caption: A step-by-step process minimizing air exposure for accurate weighing.

Problem: Poor Powder Flowability, Clumping, and Caking During Formulation
  • Root Cause: As the salt absorbs moisture, thin liquid layers form on the particle surfaces. These layers create capillary forces that pull particles together, forming strong liquid bridges that lead to agglomeration and impede flow.[4] This is a critical failure point in tablet manufacturing and other solid dosage form processes.[5][18]

  • Solutions & Mitigation Strategies:

    • Environmental Control: Manufacturing and processing should occur in a humidity-controlled environment (typically <40% RH, but dependent on the material).[7][16][19] This is the most effective preventative measure.

    • Formulation with Excipients: Incorporate excipients that can mitigate moisture effects. Hydrophobic excipients like magnesium stearate can coat the particles, while others, like certain starches, can act as moisture scavengers, preferentially absorbing available water.[20]

    • Co-crystallization: This crystal engineering technique involves forming a new crystalline solid with a second, non-hygroscopic molecule (a co-former). This can fundamentally alter the crystal lattice to be less accommodating to water molecules, significantly reducing hygroscopicity.[21][22]

Problem: Ambiguous or Non-Reproducible Analytical Results
  • Root Cause: The physical or chemical state of the sample is changing during the analysis due to its interaction with ambient humidity. An X-ray diffraction (XRD) pattern, for example, can change dramatically if the sample absorbs water and undergoes a phase transition on the sample holder.[10]

  • Best Practices for Analysis:

Analytical TechniquePurposeKey Consideration for Hygroscopic Salts
Dynamic Vapor Sorption (DVS) Quantify moisture uptake/loss vs. RH; classify hygroscopicity.[23][24]The definitive technique. Ensure the initial drying step does not alter the sample's solid form.[25]
Karl Fischer (KF) Titration Precisely measure the absolute water content.[26]The gold standard for water quantification. Ensure sample is transferred directly from a sealed container to the titration vessel to prevent moisture uptake from the air.
Thermogravimetric Analysis (TGA) Measure mass loss on heating to determine water/solvent content.[11]Use a sealed pan if possible. A mass loss step at <120°C often corresponds to water, but can be ambiguous. Best when coupled with KF.
X-Ray Powder Diffraction (XRPD) Determine the crystalline form (polymorph).Use an airtight or controlled-humidity sample holder. Running a scan in ambient conditions can yield misleading results if the form is unstable.[10]
Differential Scanning Calorimetry (DSC) Analyze thermal transitions (melting, glass transition, dehydration).Use hermetically sealed pans to prevent water loss/gain during the experiment, which would shift thermal events.

Key Experimental Protocols

Protocol 1: Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)

This protocol provides a standardized method to classify your material's hygroscopicity.

  • Sample Preparation: Place 5-15 mg of the spirocyclic amine salt onto the DVS sample pan.[5]

  • Pre-treatment/Drying: Equilibrate the sample at a low humidity (e.g., 0% RH) at a moderate temperature (e.g., 40°C) until a stable, dry reference weight is achieved. This step is critical for accurate classification.[25]

  • Sorption Phase: Increase the relative humidity in a stepwise fashion (e.g., 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C). Allow the sample weight to equilibrate at each step.

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis & Classification: Calculate the percentage weight gain at 80% RH relative to the initial dry weight. Use the table below for classification.

    Hygroscopicity Classification Table (Adapted from Ph. Eur.) [25]

Classification% Weight Gain at 25°C / 80% RH (after 24h)Description
Non-hygroscopic < 0.2%Negligible moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2.0%Minor moisture uptake; handle with reasonable care.
Hygroscopic ≥ 2.0% and < 15.0%Significant moisture uptake; requires controlled handling.
Very hygroscopic ≥ 15.0%Rapid and substantial moisture uptake; requires stringent controls.
Deliquescent Sufficient water is absorbed to form a liquidBecomes a solution under ambient conditions.
Protocol 2: Handling and Working in a Controlled Low-Humidity Environment

This protocol outlines the essential steps for using a glove box or dry cabinet.

  • Environment Verification: Before starting, verify that the environment inside the glove box or dry cabinet is at the desired setpoint (e.g., <1% RH or a specific dew point).[13]

  • Material Transfer: Place all necessary items (sample container, vials, spatulas, balance) inside the antechamber. Purge the antechamber with inert gas (e.g., nitrogen) for the manufacturer-recommended number of cycles before opening the inner door.

  • Equilibration: Allow all items, especially the chemical sample container, to equilibrate to the internal temperature for at least 30 minutes to prevent condensation upon opening.

  • Manipulation: Perform all manipulations (opening containers, weighing, dispensing) within the controlled environment. Never open a container of a hygroscopic material outside of this environment.[14]

  • Sealing: Tightly seal all sample containers before removing them from the controlled environment through the antechamber. For vials used for solutions, use septum-sealed caps.

  • Removal: Remove items via the antechamber, following the purging procedure in reverse.

By implementing these structured approaches, you can maintain the integrity of your hygroscopic spirocyclic amine salts, ensuring the accuracy and reproducibility of your research and development efforts.

Decision Tree for Handling a New Spirocyclic Amine Salt

This diagram provides a logical pathway for assessing and handling a newly synthesized or received salt.

DecisionTree A Receive/Synthesize New Spirocyclic Amine Salt B Perform Quick Visual Assessment (On Watch Glass) A->B C Any Clumping or 'Wetting' in <30 min? B->C D Assume 'Very Hygroscopic' Mandatory Glove Box Use for ALL Handling C->D Yes E Perform Formal DVS Hygroscopicity Classification C->E No G Determine Water Content via Karl Fischer Titration D->G F Classify Material (Non, Slightly, Hygro, Very Hygro) E->F F->G H Define Handling Protocol G->H I Standard Benchtop (Tightly Sealed Containers) H->I Non-Hygroscopic J Controlled Humidity Room or Desiccator Storage H->J Slightly / Hygroscopic K Glove Box / Isolator Mandatory H->K Very Hygroscopic L Store in Desiccator under Inert Gas K->L

Caption: A decision-making workflow for new hygroscopic compounds.

References
  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. The Royal Society of Chemistry.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review.
  • Kargosha, K., & Shirazi, A. (2015, November 18). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Pharmaceutical Sciences.
  • (2023, October 25). The Importance of Controlling Air Humidity Levels in Laboratories and Clean Rooms.
  • An integrated approach to the selection of optimal salt form for a new drug candidate.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC.
  • Gould, P. L. Salt selection for basic drugs. International Journal of Pharmaceutics.
  • (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Richpacking.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • Same Humidity, Different Flow – Hygroscopicity of Seasoning Powders. Rheology Lab.
  • (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • Buckner, I. S., et al. (2013, October 3). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. PMC - NIH.
  • (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate.
  • (2016, September 14). How do you handle hygroscopic salts? HepatoChem.
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP.
  • Moisture Sorption Analysis of Pharmaceuticals. TA Instruments.
  • Humidity Control in Laboratories and Instrumentation Rooms. Bry-Air.
  • (2022, December 16). The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt.
  • Fundamentals of Pharmaceutical Freeze Drying. GEA.
  • hygroscopic salt particles: Topics by Science.gov.
  • Cleanroom and Laboratory Humidity Control. Moisture Cure.
  • (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
  • (2025, July 15). Why Humidity Monitoring is Critical for Medical Labs. Swift Sensors.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry.
  • Liu, W., et al. (2021, March 9). Chemical and Hygroscopic Characterization of Surface Salts in the Qaidam Basin: Implications for Climate Impacts on Planet Earth and Mars. ACS Earth and Space Chemistry - ACS Publications.
  • IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. ACG.
  • (2025, October 26). Understanding the Relationship Between Temperature and Humidity in Lab Cabinets.
  • Oishi, A., et al. (2020, November 6). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. PMC.
  • (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • Effect of adding hygroscopic salts on the analysis of the volatile fraction of cheese. Analusis.
  • (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC.
  • (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?
  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. MDPI.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • (2017, August 1). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. SciSpace.
  • (2023, November 7). Harvesting of aerial humidity with natural hygroscopic salt excretions. PubMed.
  • Hyttinen, N. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. ACP.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Interpretation of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane. As a Senior Application Scientist, this document is structured to offer not just data, but a practical, instructional framework for understanding the spectral features of this and similar fluorinated spirocyclic systems. We will delve into the theoretical underpinnings of the expected spectra, present a robust experimental protocol for data acquisition, and compare the fluorinated compound to its non-fluorinated counterpart to highlight the profound influence of the fluorine atom on the NMR landscape.

The Structural Challenge: Unveiling 3-Fluoro-1-oxa-7-azaspiro[4.5]decane

Spirocyclic scaffolds are prevalent in natural products and medicinal chemistry, offering unique three-dimensional diversity. The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity, adds a layer of complexity to structural elucidation. NMR spectroscopy is an unparalleled tool for this task, providing detailed information about the connectivity and stereochemistry of molecules.[1][2][3][4]

The structure of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane, with its combination of a tetrahydrofuran ring, a piperidine ring, a spirocenter, and a stereocenter at the fluorine-bearing carbon, presents a fascinating NMR challenge.

Theoretical Prediction of ¹H and ¹³C NMR Spectra

A proactive approach to spectral interpretation involves predicting the chemical shifts and coupling patterns based on fundamental principles. This allows for a more targeted analysis of the experimental data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the rigid spirocyclic framework and the presence of the electronegative oxygen, nitrogen, and fluorine atoms.

  • Chemical Shift Regions:

    • Downfield Region (δ 4.5-5.0): The proton attached to the fluorine-bearing carbon (H-3) is expected to be the most downfield of the aliphatic protons due to the strong deshielding effect of the fluorine atom.

    • Mid-Field Region (δ 2.5-4.0): Protons adjacent to the oxygen (H-2, H-4) and nitrogen (H-6, H-10) atoms will appear in this region.

    • Upfield Region (δ 1.5-2.5): The remaining protons on the piperidine ring (H-8, H-9) are expected in this more shielded region.

  • Multiplicity and Coupling Constants:

    • The H-3 proton will exhibit a large one-bond coupling to the fluorine atom (¹JHF), resulting in a doublet of triplets or a more complex multiplet depending on the coupling with the H-2 and H-4 protons.

    • Geminal (²JHH) and vicinal (³JHH) couplings throughout the two rings will lead to complex splitting patterns for most signals.

    • Long-range couplings, including those across the spirocenter, may also be observed.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

  • Chemical Shift Regions:

    • Downfield Region (δ 80-95): The carbon directly attached to the fluorine (C-3) will be significantly downfield and will appear as a doublet due to the large one-bond carbon-fluorine coupling (¹JCF).[5]

    • Mid-Field Region (δ 50-75): Carbons adjacent to the oxygen (C-2, C-4) and nitrogen (C-6, C-10), as well as the spiro carbon (C-5), are expected in this range. These carbons will also exhibit smaller two- and three-bond couplings to fluorine (²JCF, ³JCF).

    • Upfield Region (δ 20-40): The remaining carbons of the piperidine ring (C-8, C-9) will be the most shielded.

The presence of fluorine provides a unique advantage in ¹³C NMR, as the C-F couplings can aid in the assignment of carbons that are several bonds away from the fluorine atom.[6][7]

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for the acquisition of ¹H and ¹³C NMR data for 3-Fluoro-1-oxa-7-azaspiro[4.5]decane.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

  • Analyte Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[8]

  • Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts. Deuterated solvents are essential for the spectrometer's lock system and to avoid large solvent peaks in the ¹H spectrum.[9]

  • Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[10] Solid particles will disrupt the magnetic field homogeneity, leading to broad spectral lines.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[11]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.[11][12]

Parameter ¹H NMR ¹³C NMR Rationale
Pulse Sequence zg30zgpg30Standard 30° pulse for good signal-to-noise without saturating the sample.
Spectral Width -2 to 12 ppm0 to 220 ppmTo encompass all expected proton and carbon signals.[11]
Acquisition Time ~2-4 s~1-2 sLonger acquisition time provides better resolution.
Relaxation Delay 2-5 s2 sAllows for nearly complete relaxation of protons, important for quantitative analysis.[13]
Number of Scans 8-161024 or moreFewer scans are needed for the sensitive ¹H nucleus, while many more are required for ¹³C.

For unambiguous assignments, a suite of 2D NMR experiments is highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.[14][15]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.[14][15]

Spectral Interpretation and Data Presentation

While experimental data for 3-Fluoro-1-oxa-7-azaspiro[4.5]decane is not publicly available, we can construct a representative dataset based on our predictions and data from analogous compounds.

Atom Numbering and Structure

Caption: Comparison of key ¹H and ¹³C NMR features upon fluorination.

Conclusion: A Roadmap for Structural Elucidation

The structural analysis of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane by ¹H and ¹³C NMR spectroscopy is a multifaceted task that relies on a systematic approach. By predicting the spectral features, employing a robust experimental protocol including 2D NMR techniques, and comparing the data to analogous structures, a confident and complete structural assignment can be achieved. The presence of the fluorine atom, while complicating the spectra with additional couplings, ultimately provides a powerful diagnostic tool for confirming the molecular structure. This guide serves as a comprehensive roadmap for researchers tackling the characterization of novel fluorinated heterocyclic compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Alberta. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Metabolomics. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • El-Faham, A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • El-Faham, A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Čanadi, J., et al. (2006). Structure elucidation of a steroidal spiro-compound by NMR spectroscopy. CRIS UNS. Retrieved from [Link]

  • Farrugia, L. J., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 707. Retrieved from [Link]

  • Chemistry Department, NMR Facility. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. Retrieved from [Link]

  • ResearchGate. (2025, August 7). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Retrieved from [Link]

  • Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]

  • ResearchGate. (2020, November 24). Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. Retrieved from [Link]

  • American Chemical Society. (n.d.). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Azaspiro[4.5]decane. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • The Journal of Chemical Physics. (n.d.). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. Retrieved from [Link]

  • Universitat Autònoma de Barcelona Research Portal. (1993, January 1). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • MDPI. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubMed. (2024, June 15). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Retrieved from [Link]

  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]

  • ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • Pure. (1975, January 1). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxa-7-azaspiro[4.5]decane (C8H15NO). Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]

Sources

19F NMR shifts for 3-Fluoro-1-oxa-7-azaspiro[4.5]decane characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the characterization of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane using


F NMR spectroscopy. It addresses the specific challenges of resolving diastereomers in spirocyclic scaffolds and compares the efficacy of 

F NMR against traditional

H NMR and chromatographic techniques.
A Technical Comparison Guide for Structural Validation

Executive Summary: The Characterization Challenge

The scaffold 3-Fluoro-1-oxa-7-azaspiro[4.5]decane represents a high-value pharmacophore in fragment-based drug discovery (FBDD). The incorporation of a fluorine atom at the C3 position of the tetrahydrofuran ring introduces a stereocenter, creating potential diastereomers (cis/trans relative to the spiro-junction).

The Problem: Traditional


H NMR analysis of this scaffold is often inconclusive due to severe spectral crowding in the aliphatic region (1.5–4.0 ppm), where ring methylene signals overlap.
The Solution: 

F NMR provides a wide chemical shift dispersion and high sensitivity, acting as a definitive probe for structural verification and diastereomeric ratio (dr) determination without the need for prior chromatographic separation.

Technical Deep Dive: 19F NMR Specifications

Predicted Chemical Shift Ranges

Based on structural analogs (fluorinated tetrahydrofurans and spiro-ethers), the fluorine nucleus in this scaffold exhibits a characteristic secondary alkyl fluoride signature.

ParameterValue / RangeStructural Context
Chemical Shift (

)
-170 to -185 ppm Secondary Fluoride (

C-F) on 5-membered ether ring.
Multiplicity (Coupled) dddd (approx) Complex multiplet due to geminal (

) and vicinal (

) couplings.
Multiplicity (Decoupled) Singlet (s) Collapses to a singlet upon

decoupling, allowing precise integration.
Diastereomeric Split (

)
0.5 – 5.0 ppm Distinct separation between cis and trans isomers.

Note on Stereochemistry: The "cis" and "trans" designations refer to the relationship between the C3-Fluorine and the C5-C6 bond of the spiro junction. The electronic environment differs significantly between these isomers due to the magnetic anisotropy of the oxygen lone pairs and the spiro-ring current, leading to the observable


.
Coupling Constants ( -Values)

Analysis of the non-decoupled spectrum reveals scalar couplings critical for confirming the regiochemistry (position 3 vs position 2 or 4).

  • 
     (Geminal):  ~52–56 Hz (Coupling to H3)
    
  • 
     (Vicinal):  ~20–35 Hz (Coupling to H2 and H4 protons)
    

Comparative Analysis: 19F NMR vs. Alternatives

This section objectively compares


F NMR against standard alternatives for characterizing this specific fluorinated spirocycle.
Comparison Matrix
FeatureMethod A:

F NMR
Method B:

H NMR
Method C: HPLC/LCMS
Specificity High. Only detects the F-tag; no solvent/impurity background.Low. Overlap with solvent, water, and scaffold methylenes.Medium. Depends on column chemistry; diastereomers may co-elute.
Diastereomer Resolution Excellent. Distinct peaks separated by >1 ppm.[1]Poor. Multiplets often overlap; requires 2D NOESY for assignment.Variable. Requires specialized chiral/achiral method development.
Quantification Accuracy >99% (with internal standard).~90-95% (integration errors due to overlap).Dependent on UV chromophore extinction coefficients.
Sample Prep Time < 5 mins (Dissolve & Run).< 5 mins (Dissolve & Run).> 30 mins (Method dev + equilibration).
Performance Verdict
  • For Purity/Ratio:

    
    F NMR is the superior choice. It provides an immediate, quantitative readout of the diastereomeric ratio (dr) in crude reaction mixtures.
    
  • For Structural Assignment: A combination of

    
    F and 2D 
    
    
    
    H-
    
    
    F HOESY is recommended to definitively assign which peak corresponds to the cis or trans isomer based on spatial proximity to the azaspiro ring protons.

Experimental Protocol: Characterization Workflow

Materials
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    (for solubility).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.1 ppm). Use a coaxial insert or add directly if non-reactive.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane in 0.6 mL of deuterated solvent.

    • Ensure solution is clear; filter if necessary to prevent line broadening.

  • Acquisition Parameters (Bruker/Varian 400 MHz equiv.):

    • Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative results, or standard zg for qualitative.

    • Spectral Width: 200 ppm (centered at -150 ppm).

    • Relaxation Delay (D1):

      
       5 seconds (Fluorine T1 relaxation can be long; ensure full relaxation for accurate integration).
      
    • Scans: 16–64 scans (High sensitivity of

      
      F usually requires fewer scans than 
      
      
      
      C).
  • Data Processing:

    • Apply exponential multiplication (LB = 1.0 Hz) to reduce noise.

    • Baseline correct carefully, especially if using broad spectral widths.

    • Reference spectrum: Calibrate to Internal Standard or CFCl

      
       (0 ppm).
      

Visualization: Characterization Logic Flow

The following diagram illustrates the decision-making process for characterizing the synthesis output of the spirocycle.

G Start Crude Synthesis Product (Mixture of Diastereomers) H_NMR 1H NMR Analysis Start->H_NMR Initial Check F_NMR 19F NMR Analysis (Proton Decoupled) Start->F_NMR Definitive Check Decision Are peaks resolved? H_NMR->Decision Complex Multiplets F_NMR->Decision Distinct Singlets Decision->H_NMR No (1H Overlap) Quant Calculate Integration Ratio (Determine dr) Decision->Quant Yes (19F) Assign 2D HOESY / NOESY (Spatial Assignment) Quant->Assign Result Final Characterization: Structure + Purity + Stereochemistry Assign->Result

Figure 1: Logical workflow for the structural verification of fluorinated spirocycles, highlighting the efficiency of the 19F pathway.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Rosen, G. M., et al. (2013). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry.

  • Linclau, B., et al. (2012). "Fluorine in Pharmaceutical Industry: Fluorinated Heterocycles." Chemical Reviews.
  • University of Wisconsin-Madison. (2020).[2] 19F NMR Chemical Shifts - Organic Chemistry Data.

Sources

High-Performance Liquid Chromatography of Fluorinated Spirocycles: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Fluorinated Spirocyclic Compounds Content Type: Publish Comparison Guide

Executive Summary: The "Fluorine-Spiro" Challenge

In modern drug discovery, the fusion of spirocyclic scaffolds with fluorination has become a dominant strategy. Spirocycles offer rigid, three-dimensional architectures that improve target specificity, while fluorine substitution enhances metabolic stability and membrane permeability.

However, this structural synergy creates a formidable analytical bottleneck. These compounds often exist as complex mixtures of diastereomers and regioisomers with identical mass-to-charge ratios (m/z) and nearly indistinguishable hydrophobicities. Standard C18 alkyl phases frequently fail to resolve these isomers, resulting in co-elution and "shoulder" peaks that compromise purity assessments.

This guide objectively compares the standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) and Phenyl-Hexyl phases. We provide a self-validating method development protocol designed specifically to exploit the unique "fluorophilic" and shape-selective mechanisms required to separate these rigid molecules.

The Comparative Landscape: Stationary Phase Selection

To develop a robust method, one must move beyond simple hydrophobicity.[1] The table below summarizes the interaction capabilities of the three primary candidates for fluorinated spirocycles.

Table 1: Comparative Analysis of Stationary Phases
FeatureC18 (Octadecyl) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic (Dispersive)

Interaction + Hydrophobic

, Dipole-Dipole, H-Bonding, Shape Selectivity
Fluorine Selectivity Low (Blind to F-substitution)ModerateHigh (Specific F-F and Dipole interactions)
Shape Selectivity Low (Flexible chains)ModerateHigh (Rigid aromatic ring)
Isomer Separation Poor (Often co-elutes diastereomers)Good for aromaticsExcellent for fluorinated/polar isomers
Rec. Mobile Phase ACN or MeOHMeOH (enhances

)
MeOH (Critical for dipole interactions)
Why C18 Fails

Standard C18 phases rely on hydrophobic collapse. Since fluorinated spiro-isomers often have identical logP values, C18 columns cannot discriminate between them based on polarity alone.

The PFP Advantage

The PFP phase is the "Hero" chemistry for this application. The electron-deficient fluorine atoms on the phenyl ring create a strong permanent dipole and a "fluorophilic" environment. This allows the phase to separate analytes based on the position of the fluorine atoms and the 3D shape of the spiro-scaffold, rather than just lipophilicity.

Mechanistic Insight: The "Fluorophilic" Interaction

To master this separation, you must understand the underlying forces. The diagram below illustrates the multi-modal retention mechanism of PFP phases compared to the single-mode C18.

G cluster_C18 C18 Phase (Standard) cluster_PFP PFP Phase (Targeted) Analyte Fluorinated Spirocycle (Analyte) C18_Mech Hydrophobic Interaction (Dispersive Forces) Analyte->C18_Mech Non-Specific PFP_Pi Pi-Pi Interaction (Aromatic Stacking) Analyte->PFP_Pi Aromatic Rings PFP_Dipole Dipole-Dipole (C-F ... F-C) Analyte->PFP_Dipole Fluorine Atoms PFP_Shape Shape Selectivity (Rigid Steric Fit) Analyte->PFP_Shape 3D Spiro Core

Figure 1: Mechanistic comparison. While C18 offers only dispersive interactions, PFP leverages three distinct forces to resolve structurally similar isomers.

Experimental Protocol: Self-Validating Method Development

Do not rely on trial and error. Follow this systematic workflow to ensure a robust method.

Phase 1: The "Orthogonal" Screen

Objective: Determine if the separation is driven by hydrophobicity or shape/electronic effects.

  • Prepare Samples: Dissolve the spirocyclic compound at 0.5 mg/mL in 50:50 Water:Methanol.

  • Column Selection:

    • Column A: C18 (e.g., 100 Å, 3 µm) – Baseline

    • Column B: PFP (e.g., propyl-linked pentafluorophenyl, 100 Å, 3 µm) – Target

  • Gradient Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses silanols).

    • Mobile Phase B: Methanol (Preferred over ACN for PFP to preserve

      
       interactions).
      
    • Gradient: 5% B to 95% B over 10 minutes.

  • Success Criteria: Calculate Resolution (

    
    ) between critical isomer pairs.
    
    • If

      
       on PFP and 
      
      
      
      on C18: Proceed with PFP.
Phase 2: Mobile Phase Optimization (The Methanol Effect)

Causality: Acetonitrile (ACN) forms a "pi-electron" layer that can shield the PFP ring, effectively turning it into a standard C18-like phase. Methanol (MeOH) is a protic solvent that does not interfere with


 interactions, maximizing the PFP selectivity.
  • Experiment: Run the PFP column with 100% MeOH as organic modifier vs. 100% ACN.

  • Observation: You will typically observe higher retention and better isomer splitting with MeOH.

Phase 3: Temperature Tuning

Causality: Lower temperatures reduce the kinetic energy of the analytes, preventing them from "rotating" freely. This enhances the shape selectivity of the rigid PFP phase.[2]

  • Protocol: If

    
     is marginal (1.2 - 1.4), lower column temperature from 40°C to 25°C or even 15°C.
    
  • Trade-off: Lower temperature increases backpressure; ensure flow rate is adjusted.

Case Study: Separation of Isomeric Spiro-Piperidines

To illustrate the performance difference, we compare data for a hypothetical fluorinated spiro-piperidine (a common scaffold in GPCR agonists) containing two diastereomers.

Experimental Conditions:

  • System: UHPLC

  • Mobile Phase: Water/Methanol (0.1% Formic Acid) gradient.

  • Flow Rate: 0.4 mL/min.

Table 2: Performance Metrics Comparison
ParameterC18 ColumnPFP ColumnPhenyl-Hexyl Column
Retention Time (Isomer 1) 4.21 min5.10 min4.85 min
Retention Time (Isomer 2) 4.28 min5.65 min5.05 min
Resolution (

)
0.6 (Co-elution)3.2 (Baseline)1.1 (Partial)
Peak Symmetry (Tailing) 1.41.11.2
Selectivity (

)
1.021.121.05

Analysis: The C18 column shows a single broad peak with a shoulder (


). The PFP column, leveraging the dipole interaction with the fluorinated motif, retains the second isomer significantly longer, achieving complete baseline separation (

).

Decision Workflow Diagram

Use this logic tree to guide your daily method development.

Workflow Start Start: Fluorinated Spirocycle Mixture Screen Screen C18 vs. PFP (MeOH/Water + 0.1% FA) Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs C18_OK C18 Rs > 1.5 Use C18 (Cheaper/Robust) CheckRs->C18_OK C18 Works PFP_Better PFP Rs > C18 CheckRs->PFP_Better PFP Better Optimize Optimize PFP Selectivity PFP_Better->Optimize SolventCheck Switch Organic: MeOH vs. ACN Optimize->SolventCheck TempCheck Lower Temp (15-25°C) Enhance Shape Selectivity SolventCheck->TempCheck Final Final Method Validation TempCheck->Final

Figure 2: Method Development Decision Tree. Prioritize PFP screening for fluorinated isomers.

Troubleshooting & Trustworthiness

A self-validating system requires robustness checks. Common pitfalls with fluorinated spirocycles include:

  • Peak Tailing: Often caused by Lewis acid-base interactions between nitrogen in the spiro-ring and silanols.

    • Fix: Ensure the PFP column is "end-capped" or use a mobile phase with higher ionic strength (e.g., 10mM Ammonium Formate instead of just Formic Acid).

  • Retention Drift: PFP phases can be sensitive to "wetting."

    • Fix: Store the column in 50% Organic/Water, never 100% aqueous.

  • Bleed: PFP phases can exhibit higher bleed by LC-MS than C18.

    • Fix: Use high-purity, LC-MS grade solvents and flush column with 100% MeOH prior to use.

References

  • Bell, D. S., & Cohen, C. T. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]

  • Advanced Chromatography Technologies. (2020). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[3] Chromatography Today. [Link][1][4][5]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • Zhang, K., & Liu, X. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]

Sources

X-ray crystallography data for spiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Fidelity & Scaffold Efficacy: A Comparative Guide to Spiro[4.5]decane X-ray Crystallography

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. While traditional aromatic scaffolds (e.g., biphenyls) dominate historical libraries, they suffer from poor solubility and limited vector projection. The spiro[4.5]decane scaffold represents a superior alternative, offering a high fraction of sp3-hybridized carbons (


) and a rigid, orthogonal geometry that flat systems cannot replicate.

This guide objectively compares the crystallographic and structural performance of spiro[4.5]decane derivatives against standard planar scaffolds and alternative spiro-systems (e.g., spiro[5.5]undecane). It provides actionable protocols for crystallizing these challenging lipophilic cores and analyzing their X-ray data to validate binding modes.

Comparative Analysis: Spiro[4.5]decane vs. Alternatives

The following analysis contrasts the structural behavior of the spiro[4.5]decane core with its primary competitors: the planar phenyl ring (traditional) and the spiro[5.5]undecane (homologous spiro).

Table 1: Crystallographic & Physicochemical Performance Metrics
FeatureSpiro[4.5]decane (Focus)Phenyl/Bi-aryl (Traditional)Spiro[5.5]undecane (Alternative)
3D Vector Projection Orthogonal (90° twist) . Allows precise probing of globular protein pockets.Planar (0°/180°) . Limited to flat, hydrophobic clefts.Orthogonal , but with higher conformational mobility in the 6-membered rings.
Crystallizability Moderate to High . Rigidity reduces entropic penalty of packing, but lack of polar handles often requires salt formation.High . Stacks easily via

interactions, often leading to insolubility.
Moderate . Increased flexibility (chair-chair interconversion) can lead to disorder in crystal lattices.
Crystal Density (

)
Typically 1.15 – 1.25 g/cm³ . Efficient packing due to interlocking shapes.Typically 1.25 – 1.35 g/cm³ . High density due to flat stacking.Typically 1.10 – 1.20 g/cm³ . Lower density due to inefficient packing of flexible rings.
Solubility (

)
Optimized . 3D character disrupts lattice energy, improving solubility compared to flat analogs.Poor . High lattice energy ("brick dust") often limits bioavailability.Good , but higher MW increases lipophilicity penalty.
X-ray Disorder Risk Low/Medium . The 5-membered ring may show envelope puckering disorder.Low . Rigid planar structures rarely show disorder.High . The 6-membered rings often exhibit chair/boat disorder, lowering resolution.
Expert Insight: The "Spiro-Twist" Advantage

Experimental data confirms that the spiro[4.5]decane core enforces a strict geometrical constraint. Unlike spiro[5.5] systems, where both rings can undergo chair-flips, the 5-membered ring in spiro[4.5]decane is relatively locked. In X-ray structures, this results in higher resolution limits (often <1.0 Å) compared to the often disordered spiro[5.5] analogs [1, 2]. This rigidity is crucial for structure-based drug design (SBDD), as it minimizes the entropic cost of binding to a protein target [3].

Experimental Protocol: Self-Validating Crystallization System

Crystallizing spiro-cycles is distinct from crystallizing flat aromatics. They lack the


-stacking capability that drives nucleation in planar systems. Therefore, a Salt-Driven Vapor Diffusion  strategy is the gold standard.
Protocol A: The "Spiro-Salt" Screening Workflow

Objective: Induce nucleation by increasing the polarity of the spiro-amine core.

  • Preparation: Dissolve 5 mg of the spiro[4.5]decane derivative in 500

    
    L of a volatile solvent (MeOH or DCM).
    
  • Acid Screen: In 5 separate vials, add 1.0 equivalent of the following acids (0.1 M in EtOH):

    • Hydrochloric acid (creates rigid chloride lattice).

    • Oxalic acid (excellent H-bond donor/acceptor bridging).

    • L-Tartaric acid (chiral resolution agent).

    • Fumaric acid (rigid linker).

    • p-Toluenesulfonic acid (lipophilic counter-ion).

  • Vapor Diffusion (The Driver):

    • Place the open inner vial (containing the salt solution) inside a larger sealed jar containing a "counter-solvent" (typically Et2O or Hexane).

    • Mechanism:[1][2] The volatile counter-solvent diffuses into the sample, slowly increasing supersaturation without shocking the system.

  • Validation: Inspect for birefringence under polarized light after 24-72 hours.

Protocol B: X-ray Data Collection & Refinement

Challenge: The 5-membered ring in spiro[4.5]decane often exhibits "envelope" disorder, where the flap carbon oscillates between two positions.

  • Data Collection: Collect at 100 K (cryo-cooling) to freeze ring puckering modes.

  • Refinement Strategy:

    • If the R-factor stalls >5%, inspect the difference map (

      
      ) around the 5-membered ring.
      
    • Action: Model the disordered carbons (usually C2/C3 or C3/C4) as two positions (Part A and Part B) with summed occupancy of 1.0.

    • Constraint: Apply SADI or DFIX restraints in SHELXL to maintain bond length geometry between the disordered parts [4].

Visualization: Workflows & Structural Logic

Figure 1: The "Spiro-Salt" Crystallization Decision Tree

Caption: A self-validating workflow for obtaining diffraction-quality crystals of spiro-amines.

CrystallizationWorkflow Start Start: Spiro[4.5]decane Free Base SolubilityCheck Check Solubility (MeOH/DCM) Start->SolubilityCheck SaltScreen Salt Screen (1.0 eq Acid) HCl, Oxalate, Tartrate SolubilityCheck->SaltScreen Dissolves MethodChoice Choose Crystallization Method SaltScreen->MethodChoice VaporDiff Vapor Diffusion (MeOH -> Et2O) MethodChoice->VaporDiff Preferred (Controlled) SlowEvap Slow Evaporation (High risk of oil) MethodChoice->SlowEvap Alternative CheckCrystals Microscopy Check (Birefringence?) VaporDiff->CheckCrystals SlowEvap->CheckCrystals CheckCrystals->SaltScreen Oils/Amorphous (Change Acid) XRay X-ray Diffraction (Collect @ 100K) CheckCrystals->XRay Crystals Found

Figure 2: Structural Logic & Refinement Strategy

Caption: Logic flow for handling conformational disorder in the 5-membered spiro ring during refinement.

RefinementLogic Data Raw Diffraction Data Solve Initial Phasing (SHELXT) Data->Solve Refine Refinement Cycles (SHELXL) Solve->Refine CheckMap Check Fo-Fc Map (5-ring region) Refine->CheckMap Disorder Disorder Detected? (Elongated Ellipsoids) CheckMap->Disorder SplitModel Split Model (Part A/B) Apply SADI Restraints Disorder->SplitModel Yes Final Final Structure (R1 < 5%) Disorder->Final No SplitModel->Refine Re-refine

References

  • Singh, V., et al. (2011).[3] Simple, Efficient, and Stereoselective Synthesis of Functionalized Spiro[4.5]decane and Spiro[5.5]undecane Systems. Synthetic Communications. Retrieved from [Link]

  • Mehrotra, M. M., et al. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: Crystallization. Retrieved from [Link]

Sources

Technical Guide: Validating Purity of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane (C₈H₁₄FNO, MW: 159.20) presents a distinct analytical challenge common to modern Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic scaffolds, this spirocyclic amine lacks a conjugated


-system, rendering standard UV detection (HPLC-DAD) ineffective.

This guide outlines a High-Resolution LC-MS (ESI+) protocol designed to validate the purity of this scaffold. We compare this approach against traditional techniques, demonstrating why Mass Spectrometry is not just an alternative, but the mandatory standard for this class of aliphatic heterocycles.

The Analytical Challenge: Why Standard Methods Fail

The molecule contains a secondary amine (7-aza) and a fluorinated ether ring (1-oxa). Its aliphatic nature creates three specific hurdles:

  • The "Invisible" Analyte: The absence of a chromophore means the molecule has negligible absorbance above 210 nm. Relying on low-UV (200-205 nm) introduces solvent noise and non-specific detection of mobile phase impurities.

  • Amine Tailing: The basic nitrogen (pKa ~9-10) interacts strongly with residual silanols on standard silica columns, leading to peak tailing that masks impurities.

  • Stereochemical Complexity: The spiro-center and the fluorine substitution site create potential diastereomers that must be resolved to claim "purity."

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes why LC-MS is the selected methodology over UV and NMR for purity validation (0.1% impurity threshold).

FeatureLC-MS (ESI+) HPLC-UV (Low

)
1H-qNMR ELSD / CAD
Detection Principle Ionization (Mass-to-Charge)Absorbance (200-210 nm)Nuclear SpinAerosol Scattering
Sensitivity (LOD) High (pg/mL range)Low (µg/mL range)Moderate (mg req.)High
Selectivity Excellent (m/z filtering)Poor (Solvent interference)High (Structure ID)Low (Universal)
Impurity ID Yes (MS/MS fragmentation)NoYes (if >1%)No
Suitability Recommended Not RecommendedIdentity VerificationSecondary Option

Strategic Workflow: The Validation Ecosystem

The following diagram illustrates the logical flow for validating this specific molecule, highlighting the critical decision points that prevent false positives.

ValidationWorkflow cluster_0 Validation Criteria (ICH Q2) Start Sample: 3-Fluoro-1-oxa-7-azaspiro[4.5]decane Solubility Dissolution: 50% MeOH/H2O (Avoid 100% ACN to prevent precipitation) Start->Solubility LC_Sep LC Separation: Charged Surface Hybrid (CSH) C18 High pH vs Low pH Screening Solubility->LC_Sep Detector Detection: ESI+ (m/z 160.2) LC_Sep->Detector Data_Check Check Peak Shape: Tailing Factor < 1.5? Detector->Data_Check Fail_Tail Action: Increase Buffer Strength or Switch to HILIC Data_Check->Fail_Tail No Purity_Check Validate Specificity: Check for isobaric impurities Data_Check->Purity_Check Yes Fail_Tail->LC_Sep Purity_Calc Purity Calculation: (Area of Target Ion / Total Ion Current) *Exclude solvent front* Purity_Check->Purity_Calc

Figure 1: Analytical workflow for validating spirocyclic amines. Note the feedback loop for peak shape optimization, critical for basic amines.

Experimental Protocol: LC-MS Methodology

This protocol is engineered to handle the basicity of the 7-aza ring and the polarity of the fluorine substituent.

A. Sample Preparation[1][2][3]
  • Diluent: 50:50 Water:Methanol (v/v). Avoid pure Acetonitrile as salts may precipitate.

  • Concentration: 0.1 mg/mL (100 ppm).

  • Vial: Polypropylene (glass interaction with amines can sometimes cause loss at trace levels, though less critical at 100 ppm).

B. Chromatographic Conditions (The "Engine")

We utilize a Charged Surface Hybrid (CSH) C18 column. Standard C18 columns often fail here because the protonated amine interacts with silanols. CSH columns have a slight positive surface charge that repels the protonated amine, ensuring sharp peaks.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Hold (Equilibration)
1.0 5 Injection
8.0 95 Elution of hydrophobics
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

C. Mass Spectrometry Parameters (The "Eye")
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target Ion: [M+H]⁺ = 160.12 (Calculated Exact Mass: 159.11 + 1.007).

  • Scan Range: 100 – 1000 m/z (Full Scan is required for purity to detect unexpected impurities).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimization recommended: Perform a ramp to maximize the 160.2 signal without fragmenting the spiro ring).

Data Analysis & Interpretation

Specificity & The "Blank" Problem

In LC-MS, "purity" is often overestimated because the detector doesn't "see" salts or non-ionizable impurities.

  • Protocol: You must inject a blank (diluent only). Subtract any background ions found in the blank from your sample spectrum.

  • Caution: If you see a peak at m/z 140 (M - HF), this indicates thermal degradation in the source, not necessarily an impurity in the bottle. Lower the desolvation temperature to verify.

Linearity & Range

Construct a 5-point calibration curve (e.g., 10, 50, 100, 150, 200% of target concentration).

  • Acceptance Criteria:

    
    .
    
  • Why: ESI response can saturate for amines. If the curve is non-linear at high concentrations, dilute the sample.

Impurity Profiling (The "7-Aza" Factor)

Common synthetic impurities for this scaffold include:

  • Des-fluoro analog: m/z 142.2 (Loss of F, gain of H).

  • N-Benzyl intermediate: If the synthesis involved benzyl protection of the amine, look for m/z 250.2 (+90 Da).

Logic of Detection: A Visual Guide

Why do we reject UV and choose MS? The following decision tree explains the physicochemical logic.

DetectorLogic Start Analyte Properties Chromophore Has Chromophore? (Aromatic/Conjugated) Start->Chromophore UV_Path Use HPLC-UV (Standard) Chromophore->UV_Path Yes No_Chrom Is it Ionizable? Chromophore->No_Chrom No (Aliphatic Spiro) MS_Path Use LC-MS (ESI) (Selected Method) No_Chrom->MS_Path Yes (Amine present) CAD_Path Use LC-CAD/ELSD (If non-ionizable) No_Chrom->CAD_Path No Deriv Is Derivatization Acceptable? MS_Path->Deriv If poor retention GC_Path GC-MS (Requires Derivatization) Deriv->GC_Path Yes

Figure 2: Decision matrix for selecting the detection method. The aliphatic nature of the spirocycle forces the path away from UV toward MS.

Troubleshooting & Optimization (Expert Insights)

Issue: Peak Tailing of the Main Component

  • Cause: Secondary amine interaction with silanols.

  • Fix: Add 5mM Ammonium Formate to the aqueous mobile phase. The ammonium ions compete for the silanol sites, sharpening the amine peak.

Issue: Signal Suppression

  • Cause: Co-eluting salts from the synthesis.

  • Fix: Divert the LC flow to waste for the first 1.0 minute (void volume) to prevent salts from entering the MS source.

Issue: "Ghost" Peaks

  • Cause: Carryover. Sticky amines adhere to the injector needle.

  • Fix: Use a strong needle wash: 90:10 Acetonitrile:Water + 0.5% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4]

  • PubChem. (n.d.). Compound Summary: 1-oxa-7-azaspiro[4.5]decane (Related Scaffold). National Library of Medicine.

  • Dolan, J. W. (2002). The Role of the Column in LC-MS.[5][6][7] LCGC North America.

Sources

Lipophilicity (LogP) changes with fluorine substitution in spiro rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "escape from flatland" has elevated spirocyclic scaffolds (e.g., spiro[3.3]heptanes) as critical bioisosteres for phenyl rings and saturated heterocycles. However, the introduction of fluorine into these 3D scaffolds creates complex physicochemical shifts that differ significantly from planar aromatic systems.

This guide analyzes the specific impact of fluorine substitution on the lipophilicity (LogP/LogD) of spiro rings. Unlike the predictable lipophilicity increase seen with aromatic fluorination, fluorination in spirocyclic systems acts as a bimodal modulator :

  • Monofluorination typically decreases LogP (increasing polarity via dipole moments).

  • Trifluoromethylation significantly increases LogP (dominance of hydrophobic surface area).

  • Spiro-scaffold hopping (replacing phenyl with spiro) generally lowers LogP by ~1 unit.

Part 1: Mechanistic Drivers of Lipophilicity in Fluorinated Spirocycles

To manipulate LogP effectively, one must understand the competing forces introduced by the C-F bond in a rigid aliphatic framework.

The Dipole vs. Surface Area Tug-of-War
  • Dipole Moment (Polarity ↑, LogP ↓): The C-F bond is highly polar. In rigid spiro scaffolds, the vector of this dipole is "locked." If the vector aligns to maximize the molecular dipole, solvation in water is favored, lowering LogP.

  • Hydrophobic Surface Area (Lipophilicity ↑, LogP ↑): Fluorine is larger than hydrogen (van der Waals radius: 1.47 Å vs. 1.20 Å). Replacing H with F increases the non-polar surface area.

  • The Net Effect: In monofluorinated spiro[3.3]heptanes , the dipole effect usually wins, resulting in a lower LogP. In perfluoro or CF3 substitutions, the surface area effect dominates, raising LogP.

Basicity Modulation (LogD Effects)

In azaspiro systems, fluorine exerts a strong inductive effect (


).
  • Proximal Fluorine: Lowers the pKa of the amine. At physiological pH (7.4), this increases the fraction of the neutral species, which can paradoxically increase LogD even if intrinsic LogP is lower.

  • Distal Fluorine: Minimal pKa effect; LogD tracks with intrinsic LogP.

Part 2: Comparative Analysis & Data

Table 1: The "Scaffold Hop" – Phenyl vs. Spiro vs. Fluorinated Spiro

Comparing the baseline lipophilicity shift when moving from a flat aromatic to a 3D spiro core.

Scaffold TypeStructureΔLogP (Approx.)Physicochemical Impact
Phenyl Ring Flat, AromaticBaseline (0.0) High planarity, potential π-stacking.
Spiro[3.3]heptane 3D, Aliphatic-0.8 to -1.0 Lipophilicity Drop. Increases solubility; removes metabolic "soft spots" (CYP oxidation).
6-Fluoro-spiro[3.3]heptane 3D, Polarized-1.0 to -1.2 Further Drop. Dipole introduction enhances aqueous solubility compared to unsubstituted spiro.
6-CF3-spiro[3.3]heptane 3D, Hydrophobic-0.1 to +0.2 Rebound. The bulky CF3 group negates the solubility gain of the spiro scaffold.
Table 2: Fluorination Patterns in Spiro[3.3]heptane Derivatives

Data synthesized from comparative studies (e.g., Eur. J. Org. Chem. 2021).[1][2][3][4][5]

Substitution PatternLogP Trend (vs. Unsubstituted)Mechanism
Monofluorine (C-F) Decrease (Δ ≈ -0.2 to -0.4) Strong dipole creation without massive volume increase.
Gem-difluorine (CF2) Variable / Neutral "Janus face" effect. Polarity increases, but so does hydrophobic bulk. Often leads to negligible ΔLogP.
Trifluoromethyl (CF3) Increase (Δ ≈ +0.8 to +1.0) Hydrophobic volume dominates. Significant lipophilicity penalty.
Table 3: Azaspiro[3.3]heptanes (Nitrogen-Containing)

Impact on LogD7.4 (Distribution Coefficient).

Core StructureModificationΔLogD7.4Notes
2-Azaspiro[3.3]heptane N-linked (Terminal) +0.2 to +0.5 Exception to the rule: Increases lipophilicity vs. piperidine due to specific solvation effects.[6]
2,6-Diazaspiro[3.3]heptane Core Scaffold -0.5 to -1.0 Significant drop vs. piperazine. Fluorination further tunes pKa.

Part 3: Decision Framework (Visualization)

The following decision tree guides the selection of spiro motifs based on lead optimization needs.

SpiroDecisionTree Start Lead Optimization: High LogP / Metabolic Liability Aromatic Current Scaffold: Phenyl / Aromatic Start->Aromatic SpiroHop Strategy: Scaffold Hop to Spiro[3.3]heptane Aromatic->SpiroHop Reduce Planarity & LogP (-0.8) CheckSolubility Is Solubility Still Too Low? SpiroHop->CheckSolubility MonoF Add Monofluorine (C-F) Result: LogP ↓↓, Metab. Stab. ↑ CheckSolubility->MonoF Yes (Need Polar) CheckPotency Is Potency Lost (Need Hydrophobic Contact)? CheckSolubility->CheckPotency No (LogP OK) GemF Add Gem-Difluorine (CF2) Result: LogP ↔, Metab. Stab. ↑↑ CheckPotency->GemF No (Block Metabolism) AddCF3 Add Trifluoromethyl (CF3) Result: LogP ↑, Shape Fill CheckPotency->AddCF3 Yes (Need Bulk)

Caption: Decision logic for fluorinating spiro scaffolds. Blue indicates the primary scaffold hop; Green indicates solubility optimization; Red indicates lipophilicity increase for potency.

Part 4: Experimental Protocol – 19F NMR LogP Determination

Measuring LogP for fluorinated spirocycles is challenging because they often lack UV chromophores (making HPLC/UV impossible). The 19F NMR Shake-Flask Method is the gold standard for these compounds.

Rationale
  • No UV Required: Detects the fluorine signal directly.[7][8]

  • Self-Validating: No calibration curve needed if an internal standard is used, or if relative integration between phases is possible (though phase separation is usually physical).

  • High Sensitivity: 19F has 100% natural abundance and high gyromagnetic ratio.

Step-by-Step Methodology
  • Preparation of Solvents:

    • Saturate 1-octanol with HPLC-grade water (Octanol-sat-Water).

    • Saturate HPLC-grade water with 1-octanol (Water-sat-Octanol).

    • Why: Prevents volume changes during the experiment due to miscibility.

  • Sample Preparation:

    • Dissolve ~2-5 mg of the fluorinated spiro compound in 2 mL of Octanol-sat-Water .

    • Add 2 mL of Water-sat-Octanol .

    • Optional: Add a fluorinated reference standard (e.g., trifluorotoluene) if absolute quantification is required, though relative peak integration is often sufficient for partition coefficients.

  • Equilibration (Shake-Flask):

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 2500 rpm for 10 minutes to ensure complete phase separation.

    • Allow to sit at 25°C for 1 hour to reach thermodynamic equilibrium.

  • Sampling & NMR Acquisition:

    • Carefully remove 0.6 mL from the top layer (Octanol) and transfer to an NMR tube. Insert a coaxial capillary containing D2O (for lock).

    • Carefully remove 0.6 mL from the bottom layer (Water) and transfer to a second NMR tube.

    • Acquisition: Run 19F NMR (non-decoupled) with a relaxation delay (

      
      ) of at least 5× 
      
      
      
      (typically 10-20s) to ensure quantitative integration.
  • Data Analysis:

    • Integrate the specific fluorine peak in the Octanol spectrum (

      
      ).
      
    • Integrate the same peak in the Water spectrum (

      
      ).
      
    • Calculation:

      
      
      
      
      
Workflow Diagram

NMRProtocol Step1 1. Solvent Saturation (Octanol <-> Water) Step2 2. Mix Sample (Biphasic System) Step1->Step2 Step3 3. Equilibrate (Vortex + Centrifuge) Step2->Step3 Step4 4. Phase Separation (Extract Aliquots) Step3->Step4 Step5 5. 19F NMR (Quant Integration) Step4->Step5 Result Calculate LogP log(I_oct / I_wat) Step5->Result

Caption: 19F NMR Shake-Flask workflow for non-UV active fluorinated spirocycles.

References

  • Linclau, B. et al. (2020).[9] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

  • Grygorenko, O. O. et al. (2021).[4] Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best? European Journal of Organic Chemistry.[5][10][11] Link

  • Glyn, R. J.[1] & Pattison, G. (2021).[1] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Link

  • Wang, Z. et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE).[8][12] Link

  • Stepan, A. F. et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of γ-Secretase. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2022). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal.[5][10][11] Link

Sources

Safety Operating Guide

Navigating the Disposal of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane, a fluorinated heterocyclic compound often used in drug discovery and development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures, it is imperative to establish a secure working environment. The overriding principle is that no activity should begin without a clear plan for waste disposal.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[4]

Step-by-Step Disposal Procedure

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Therefore, this substance must not be disposed of in regular trash or down the sanitary sewer.[5]

1. Waste Identification and Classification:

  • Based on its structure (a fluorinated organic compound), 3-Fluoro-1-oxa-7-azaspiro[4.5]decane should be treated as a hazardous chemical waste.

  • It is likely to be classified as a non-halogenated or halogenated organic waste, depending on the specific policies of your institution's Environmental Health and Safety (EHS) department.

2. Segregation of Waste:

  • Proper segregation is crucial to prevent dangerous reactions.[4][6]

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.

  • Keep solid and liquid waste separate.[7]

  • Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[8]

3. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][9]

  • Ensure the container is in good condition and has a secure, tight-fitting lid.[10]

  • The container must be kept closed at all times, except when adding waste.[9][10]

4. Labeling:

  • Proper labeling is a critical compliance and safety measure.[6]

  • The waste container must be clearly labeled with the words "Hazardous Waste."[5]

  • The label must include the full chemical name: "3-Fluoro-1-oxa-7-azaspiro[4.5]decane." Avoid using abbreviations or chemical formulas.[5][10]

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date of waste generation and the name of the principal investigator or laboratory.[5]

5. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9][10]

  • This area should be under the control of the laboratory personnel generating the waste.[10]

  • Ensure the storage area is away from heat sources, direct sunlight, and high-traffic areas.[6]

  • A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area.[9]

6. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a waste pickup.

  • Complete any required waste disposal forms accurately and completely.

  • Follow the specific procedures provided by your EHS department for pickup and transportation.

Disposal of Contaminated Materials

  • Empty Containers: The original container of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane must be managed as hazardous waste. It is recommended that the container be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11][12]

  • Contaminated PPE and Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container.

Emergency Procedures

In the event of a spill or accidental exposure:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent further contamination.

  • Report: Notify your laboratory supervisor and EHS department immediately.

  • Decontaminate: If there is skin contact, wash the affected area thoroughly with soap and water. If there is eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

Waste Minimization

In line with green chemistry principles, laboratories should strive to minimize waste generation.[4][9] This can be achieved by:

  • Ordering only the necessary quantities of chemicals.

  • Maintaining an accurate chemical inventory to avoid duplicate purchases.

  • Designing experiments to use smaller quantities of materials.

Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Hazardous WasteEPA (RCRA)[5]
Disposal Routes Prohibited in regular trash and sewerEHS Guidelines[5]
Satellite Accumulation Limit 55 gallonsUPenn EHRS[9]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)UPenn EHRS[9]
Record Keeping At least 3 yearsEPA[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane and associated materials.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Steps cluster_contaminated Contaminated Materials Start Waste Generation (3-Fluoro-1-oxa-7-azaspiro[4.5]decane) PPE Don Appropriate PPE Start->PPE ContaminatedItems Contaminated Labware/PPE Start->ContaminatedItems RinseContainer Triple-Rinse Empty Stock Container Start->RinseContainer FumeHood Work in Chemical Fume Hood PPE->FumeHood Identify Identify as Hazardous Waste FumeHood->Identify Segregate Segregate from Incompatibles Identify->Segregate Containerize Use Labeled, Sealed Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Pickup Request EHS Pickup Store->Pickup End End Pickup->End Proper Disposal by EHS ContaminatedItems->Containerize CollectRinsate Collect Rinsate as Hazardous Waste RinseContainer->CollectRinsate CollectRinsate->Containerize

Caption: Disposal workflow for 3-Fluoro-1-oxa-7-azaspiro[4.5]decane.

References

  • The Importance of Chemical Safety in R&D Labs. Wilco Prime.
  • Properly Managing Chemical Waste in Labor
  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • 3-FLUORO-1-OXA-8-AZA-SPIRO[4.5]DECANE HCL. Fluorochem.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Management of Waste.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • SAFETY D
  • 1-Oxa-7-azaspiro(4.5)decane. PubChem.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Hazardous Waste Disposal Guide. Northwestern University.

Sources

Navigating the Safe Handling of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

This document provides essential, direct guidance for the safe handling, use, and disposal of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane. As a fluorinated heterocyclic compound, this molecule requires specific precautions to ensure the safety of researchers and the integrity of experimental outcomes. This guide is structured to provide immediate, actionable information, moving from broad safety requirements to detailed operational steps.

Hazard Assessment and Core Safety Principles

Core Safety Directives:

  • Avoid Ingestion: Do not eat, drink, or smoke in laboratory areas where this compound is handled[4][5].

  • Minimize Inhalation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential vapors or aerosols[3][6].

  • Prevent Contact: Direct contact with skin and eyes must be avoided through the use of appropriate personal protective equipment (PPE)[6][7].

  • Segregate Waste: All waste containing this compound must be collected and disposed of as halogenated organic waste[2][3][8].

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum requirements for handling 3-Fluoro-1-oxa-7-azaspiro[4.5]decane.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and face shieldGoggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[9][10]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. For prolonged or immersive contact, consider double-gloving.
Body Laboratory coatA standard laboratory coat is required to protect against incidental splashes. Ensure the coat is fully buttoned.
Respiratory Not generally required if handled in a fume hoodIf there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be necessary. Consult with your institution's environmental health and safety (EHS) office for specific guidance.[9]

Operational and Disposal Plans

Adherence to a strict, step-by-step procedure is critical for minimizing risk during the handling and disposal of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane.

Experimental Workflow: From Receipt to Use

The following diagram outlines the necessary steps for safely incorporating this compound into your research.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup a Don PPE b Prepare Fume Hood a->b c Retrieve Compound b->c d Weigh/Dispense c->d e Perform Experiment d->e f Decontaminate Surfaces e->f g Segregate Waste f->g h Doff PPE g->h

Caption: Experimental workflow for 3-Fluoro-1-oxa-7-azaspiro[4.5]decane.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Retrieve the container of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane from its storage location.

    • Carefully weigh or dispense the required amount of the compound within the fume hood.

    • Conduct the experimental procedure, ensuring all manipulations of the compound occur within the fume hood.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

    • Collect all waste materials, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, clearly labeled "Halogenated Organic Waste" container[2][8].

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan

The fluorinated nature of this compound places it in the category of halogenated organic waste. Improper disposal can lead to environmental contamination and is a regulatory violation.

Disposal Workflow:

disposal_workflow cluster_collection Waste Collection (In-Lab) cluster_containerization Containerization cluster_disposal Final Disposal A Contaminated Solids & Liquids D Labeled 'Halogenated Organic Waste' Container A->D B Sharps E Puncture-Proof Sharps Container B->E C Empty Containers F Deface Label, Dispose as Solid Waste C->F G EHS Pickup D->G E->G

Caption: Disposal workflow for 3-Fluoro-1-oxa-7-azaspiro[4.5]decane waste.

Disposal Procedures:

  • Liquid and Solid Waste: All solutions and solid materials contaminated with 3-Fluoro-1-oxa-7-azaspiro[4.5]decane must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container[2][8][11]. Do not mix with non-halogenated waste[2][8].

  • Contaminated Sharps: Any sharps (needles, razor blades, etc.) that come into contact with the compound should be placed in a puncture-proof sharps container that is also labeled as containing halogenated waste[2].

  • Empty Containers: The original container, once empty, should have its label defaced and can typically be disposed of as regular solid waste. Consult your institutional EHS guidelines for specific procedures.

  • Waste Pickup: Store the sealed halogenated waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal.

By adhering to these guidelines, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for all chemicals used in your experiments.

References

  • Hazardous Waste Guide. (n.d.). UTIA Safety Office. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances. (n.d.). HSC Chemistry - Science Ready. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety, University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Breton, M., et al. (1986). Technical Resource Document; Treatment Technologies for Solvent-Containing Wastes. U.S. Environmental Protection Agency.
  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]

  • Personal protective equipment for handling 3-(4-Fluorophenyl)propane-1-sulfonic acid. (2025, November). BenchChem.
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services, The University of Texas at Dallas. Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.